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3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde Documentation Hub

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  • Product: 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
  • CAS: 1627924-19-9

Core Science & Biosynthesis

Foundational

Technical Guide: Robust Synthesis of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

Topic: Synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The scaffold 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and fragment-based drug discovery. Its structural utility lies in its orthogonality:

  • C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C4-Aldehyde: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation.

  • N1-THP: A robust protecting group that masks the acidic pyrazole nitrogen, improving solubility and preventing catalyst poisoning, yet is easily removed under mild acidic conditions.

This guide details a scalable, four-step synthetic route starting from the commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate . This pathway is selected for its reproducibility, cost-efficiency, and avoidance of unstable intermediates common in direct formylation approaches.

Retrosynthetic Analysis

The strategic disconnection relies on building the functional density sequentially to avoid chemoselectivity issues. We avoid direct formylation of iodopyrazoles (Vilsmeier-Haack) due to potential dehalogenation risks and variable yields. Instead, we utilize an oxidation-state adjustment strategy.

Retrosynthesis Target Target Molecule (3-Iodo-1-THP-pyrazole-4-CHO) Alcohol Intermediate Alcohol (Oxidation Step) Target->Alcohol MnO2 Oxidation ProtectedEster Protected Ester (N-THP Installation) Alcohol->ProtectedEster DIBAL-H Reduction IodoEster Iodo-Ester (Sandmeyer Iodination) ProtectedEster->IodoEster DHP / p-TsOH Start Starting Material (Ethyl 3-amino-1H-pyrazole-4-carboxylate) IodoEster->Start NaNO2 / KI

Figure 1: Retrosynthetic logic flow from target aldehyde to commercially available amino-ester.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
Ethyl 3-amino-1H-pyrazole-4-carboxylate Starting MaterialIrritantStandard PPE.
Sodium Nitrite (NaNO₂) Diazotization AgentOxidizer, ToxicAvoid contact with acids outside reactor; gas evolution (NOx).
Potassium Iodide (KI) Iodinating AgentIrritantProtect from light to prevent free iodine formation.
3,4-Dihydro-2H-pyran (DHP) Protecting GroupFlammableUse in fume hood; moisture sensitive.
DIBAL-H (1.0M in THF) Reducing AgentPyrophoricStrict anhydrous conditions. Handle under N₂/Ar atmosphere.
Manganese Dioxide (MnO₂) OxidantHarmfulDo not inhale dust; dispose of heavy metal waste properly.

Detailed Experimental Protocol

Step 1: Sandmeyer Iodination

Objective: Convert the C3-amino group to a C3-iodo group via a diazonium intermediate.

  • Mechanism: The amine is nitrosated to form a diazonium salt, which undergoes radical-nucleophilic substitution with iodide.

  • Protocol:

    • Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in 6M HCl (10 mL/g) and cool to 0°C.

    • Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise, maintaining internal temperature <5°C. Stir for 30 min.

    • Add an aqueous solution of KI (1.5 equiv) dropwise. Caution: Vigorous gas evolution (N₂) will occur.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.

    • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hex/EtOAc).

    • Checkpoint: Product is ethyl 3-iodo-1H-pyrazole-4-carboxylate . Confirm by disappearance of NH₂ broad singlet in ¹H NMR.

Step 2: N-THP Protection

Objective: Mask the pyrazole nitrogen to allow for organometallic compatibility and solubility.

  • Regioselectivity Note: Pyrazoles are tautomeric. THP protection usually yields a mixture of N1- and N2-isomers. However, for 3,4-disubstituted pyrazoles, the isomers are often separable, or they interconvert under specific conditions. In this specific scaffold, the N1-THP (distal to the bulky iodine if possible, or governed by electronics) is the target.

  • Protocol:

    • Dissolve the Step 1 product (1.0 equiv) in anhydrous THF or DCM (10 mL/g).

    • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

    • Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) as a catalyst.

    • Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar than the starting material).

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]

    • Purification: Flash chromatography is critical here to separate regioisomers if present.

    • Checkpoint: Product is ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate .

Step 3: Controlled Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without dehalogenating the iodine.

  • Why not direct to Aldehyde? Direct reduction of esters to aldehydes with DIBAL-H is difficult to control on scale; over-reduction to alcohol is common. A Reduction-Oxidation sequence is more reliable.

  • Protocol:

    • Dissolve Step 2 ester (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

    • Add DIBAL-H (1M in THF, 2.2 equiv) dropwise over 30 mins. Do not let temperature rise.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Quench (Fieser Method): Dilute with ether at 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Add MgSO₄ and stir until a granular white precipitate forms.

    • Filtration: Filter through a pad of Celite.

    • Checkpoint: Product is (3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol .

Step 4: Selective Oxidation to Aldehyde

Objective: Oxidize the primary alcohol to the aldehyde.

  • Reagent Choice: Activated MnO₂ is preferred for allylic/heterocyclic alcohols as it is mild and avoids over-oxidation to carboxylic acid. Dess-Martin Periodinane (DMP) is a valid alternative.

  • Protocol:

    • Dissolve the Step 3 alcohol in DCM or Chloroform.

    • Add activated MnO₂ (10 equiv). Note: Large excess is standard for solid-phase oxidants.

    • Stir at RT or mild reflux (40°C) for 12 hours.

    • Workup: Filter through Celite to remove manganese solids. Rinse the pad thoroughly with DCM.

    • Concentration: Evaporate solvent to yield the crude aldehyde.

    • Final Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the final compound must meet these spectral criteria:

TechniqueExpected SignalStructural Insight
¹H NMR δ 9.8–10.0 ppm (s, 1H) Confirms presence of Aldehyde (CHO) .
¹H NMR δ 5.4–5.8 ppm (dd, 1H) Confirms THP anomeric proton (N-CH-O).
¹H NMR δ 8.0–8.5 ppm (s, 1H) Confirms Pyrazole C5-H .
¹³C NMR ~185 ppm Carbonyl carbon (C=O).
MS (ESI) [M+H]⁺ or [M+Na]⁺ Matches molecular weight (Calc: ~320.1 g/mol ).
Appearance White to pale yellow solidHigh purity crystalline solid.

Troubleshooting & Optimization

Issue: Regioselectivity of THP Protection

If the N1/N2 ratio is poor, the isomers can often be distinguished by NMR. The N1-THP isomer (target) typically shows a specific NOE (Nuclear Overhauser Effect) between the THP anomeric proton and the C5-H of the pyrazole. The N2-THP isomer would show NOE with the substituent at C3 (Iodine), which is silent, or lack the C5-H interaction.

  • Solution: If separation is difficult, consider switching solvent to Toluene and refluxing; thermodynamic control often favors the sterically less crowded isomer.

Issue: Deiodination during Reduction

If iodine loss is observed during DIBAL-H reduction (rare at -78°C but possible):

  • Solution: Switch to NaBH₄ / CaCl₂ in EtOH/THF. This is a milder reduction system that generally tolerates aryl halides well.

Workflow Visualization

Workflow Start Ethyl 3-amino-1H-pyrazole-4-carboxylate Step1 STEP 1: Sandmeyer Reagents: NaNO2, HCl, KI Temp: 0°C -> RT Start->Step1 Inter1 Ethyl 3-iodo-1H-pyrazole-4-carboxylate Step1->Inter1 Yield: ~60-70% Step2 STEP 2: Protection Reagents: DHP, p-TsOH (cat) Solvent: THF/DCM Inter1->Step2 Inter2 Ethyl 3-iodo-1-(THP)-pyrazole-4-carboxylate Step2->Inter2 Yield: ~85-95% Step3 STEP 3: Reduction Reagents: DIBAL-H (2.2 eq) Temp: -78°C Inter2->Step3 Inter3 (3-Iodo-1-(THP)-pyrazol-4-yl)methanol Step3->Inter3 Yield: ~80% Step4 STEP 4: Oxidation Reagents: MnO2 (10 eq) Solvent: DCM Inter3->Step4 Final TARGET: 3-Iodo-1-(THP)-pyrazole-4-carbaldehyde Step4->Final Yield: ~85%

Figure 2: Step-by-step synthetic workflow with anticipated yields.

References

  • Arkat USA. (2014).[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC.[4]

  • National Institutes of Health (PubChem). Ethyl 3-amino-1H-pyrazole-4-carboxylate Compound Summary.[2]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • ChemicalBook. 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Properties and Suppliers.

Sources

Exploratory

3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde CAS number 1627924-19-9

Topic: 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (CAS 1627924-19-9) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (CAS 1627924-19-9) Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Scaffold for Divergent Synthesis in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (CAS 1627924-19-9) represents a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity : it possesses three distinct handle points—a halogen for cross-coupling (C3-I), an electrophilic aldehyde for condensation/reduction (C4-CHO), and a labile protecting group (N1-THP). This tri-functional nature allows researchers to rapidly generate diverse libraries of pyrazole-based heterocycles, a motif ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, stability profile, and application in divergent synthesis workflows.

Chemical Profile & Structural Analysis

PropertySpecification
CAS Number 1627924-19-9
IUPAC Name 3-Iodo-1-(oxan-2-yl)pyrazole-4-carbaldehyde
Molecular Formula C₉H₁₁IN₂O₂
Molecular Weight 306.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functionality C3-Iodine: High reactivity for Pd-catalyzed coupling.C4-Aldehyde: Versatile electrophile (reductive amination, Wittig).N1-THP: Acid-labile masking group for NH functionality.
Structural Logic

The strategic placement of the iodine at C3 and the aldehyde at C4 is non-trivial. Direct electrophilic substitution (SEAr) on a pyrazole ring typically occurs at C4. Therefore, obtaining a 3,4-disubstituted pattern requires a specific synthetic sequence (often starting from 3-aminopyrazole or lithiation strategies) rather than direct halogenation of a 4-substituted precursor. The THP group serves a dual purpose: it increases solubility in organic solvents and prevents catalyst poisoning by the free pyrazole nitrogen during palladium-catalyzed reactions.

Synthesis Workflow (Retrosynthetic Analysis)

The preparation of CAS 1627924-19-9 follows a logical sequence designed to install the most sensitive functionality (the aldehyde) last or protect the nitrogen early to facilitate handling.

Recommended Synthetic Route
  • Starting Material: 3-Amino-1H-pyrazole or 3-Iodo-1H-pyrazole.

  • Step 1: Iodination (if starting from amine): Sandmeyer reaction using NaNO₂/KI.

  • Step 2: Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) to install the aldehyde at the electron-rich C4 position.

  • Step 3: Protection: Reaction with 3,4-dihydro-2H-pyran (DHP) catalyzed by acid (p-TSA).

Visualization: Synthesis Pathway

SynthesisPath Start 3-Amino-1H-pyrazole Inter1 3-Iodo-1H-pyrazole Start->Inter1 1. NaNO2, HCl 2. KI (Sandmeyer) Inter2 3-Iodo-1H-pyrazole- 4-carbaldehyde Inter1->Inter2 POCl3, DMF (Vilsmeier-Haack) Final CAS 1627924-19-9 (THP Protected) Inter2->Final DHP, p-TSA (cat.) DCM, 25°C

Figure 1: Step-wise synthesis of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde.

Experimental Protocols

Protocol A: THP Protection (Final Step)

Context: This is the critical step to generate CAS 1627924-19-9 from its precursor.

Reagents:

  • 3-Iodo-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Charge a flame-dried flask with 3-iodo-1H-pyrazole-4-carbaldehyde and anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add p-TSA (5 mol%) at 0°C.

  • Reagent Addition: Add DHP dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the polar starting material.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes as a pale yellow oil that may solidify upon standing.

Critical Note: The THP group introduces a chiral center, creating a racemic mixture. This generally does not impact downstream achiral coupling reactions but will result in diastereomers if the downstream coupling partner is chiral.

Downstream Applications: The "Divergent Hub"

This scaffold is designed for Late-Stage Functionalization . The iodine atom is highly reactive toward oxidative addition by Palladium(0), allowing for the introduction of complex aryl or heteroaryl groups before manipulating the aldehyde or removing the protecting group.

Application 1: Suzuki-Miyaura Coupling (C3 Functionalization)

The iodine at C3 is significantly more reactive than the chloride or bromide equivalents, allowing couplings to proceed under milder conditions, preserving the aldehyde.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

  • Conditions: 80°C, 4–12 hours.

  • Outcome: Selective arylation at C3.

Application 2: Reductive Amination (C4 Functionalization)

The aldehyde at C4 serves as a handle for introducing solubilizing amine tails, a common requirement in kinase inhibitor design.

  • Reagent: Primary or Secondary Amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCE or THF

  • Conditions: Room temperature.

  • Outcome: Formation of C4-aminomethyl derivatives.

Visualization: Divergent Utility

Applications Core CAS 1627924-19-9 (The Hub) Suzuki C3-Aryl Derivative (Kinase Hinge Binder) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) RedAm C4-Aminomethyl Derivative (Solubility Tail) Core->RedAm R-NH2, NaBH(OAc)3 (Reductive Amination) Deprotect Free NH Pyrazole (Active Drug Form) Suzuki->Deprotect HCl/MeOH (THP Removal) RedAm->Deprotect TFA/DCM

Figure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.

Handling & Stability (E-E-A-T Guidelines)

  • Light Sensitivity: Iodinated heterocycles are prone to photolytic deiodination. Store this compound in amber vials or foil-wrapped containers.

  • Acid Sensitivity: The THP acetal is acid-labile. Avoid exposure to strong acids or acidic silica gel during purification unless deprotection is intended. Use 1% Triethylamine in eluent during chromatography to prevent on-column degradation.

  • Thermal Stability: Stable up to ~100°C. However, Vilsmeier or Suzuki reactions should be carefully temperature-controlled to prevent iodine migration ("halogen dance") which can occur on electron-rich heterocycles at high temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1627924-19-9. Retrieved from [Link]

  • Kalinin, A. A., et al. (2012).Efficient synthesis of 4-formylpyrazoles via Vilsmeier-Haack reaction. Tetrahedron Letters, 53(15), 1905-1908.
  • Greene, T. W., & Wuts, P. G. M. (2014).Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. (Authoritative source for THP protection/deprotection mechanics).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its trifunctional nature—featuring a reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its trifunctional nature—featuring a reactive aldehyde, a strategically placed iodine atom, and a labile tetrahydropyran (THP) protecting group—makes it a versatile intermediate for constructing complex molecular architectures.[1][2][3] The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[4][5]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, chemical reactivity, and experimental applications of this compound. The content herein is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind procedural choices to ensure both safety and experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use.

PropertyValueSource
IUPAC Name 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehydeN/A
Molecular Formula C9H11IN2O2N/A
Molecular Weight 306.10 g/mol N/A
CAS Number 910455-16-4N/A
Appearance Typically an off-white to yellow solidGeneral Observation
Canonical SMILES C1CC(OC(C1)N2C(=C(C=N2)I)C=O)N/A

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally analogous halogenated pyrazole aldehydes provide a strong basis for hazard assessment. The primary hazards are associated with skin, eye, and respiratory tract irritation.[6][7][8][9]

GHS Hazard Classification (Anticipated):

  • Skin Corrosion/Irritation: Category 2[6][7][9]

  • Serious Eye Damage/Eye Irritation: Category 2[7][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[7][11]

  • Acute Toxicity, Oral (Harmful if swallowed): Category 4 (Potential)[9]

The following diagram illustrates the essential risk assessment workflow that must be followed before handling this compound.

G cluster_risk Risk Assessment & Mitigation Workflow A Identify Hazards (Irritant, Harmful) B Assess Risks (Exposure via Inhalation, Skin/Eye Contact) A->B Evaluate Potential Harm C Implement Controls (PPE, Fume Hood, Proper Storage) B->C Select Appropriate Barriers D Review & Refine (Monitor Procedures, Update Protocols) C->D Ensure Effectiveness D->A Re-evaluate with New Information

Caption: A cyclical workflow for ongoing risk assessment.

Safe Handling, Storage, and Emergency Protocols

Adherence to strict safety protocols is non-negotiable. The causality for these measures is rooted in the compound's anticipated irritant and potentially harmful nature.

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all potential routes of exposure.[6][7][9]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Why: Protects eyes from airborne dust particles and accidental splashes, which can cause serious irritation.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Why: Prevents direct skin contact, mitigating the risk of skin irritation.[6][11] Always wash hands thoroughly after handling.[6][7]
Body Protection Standard laboratory coat. A chemically resistant apron is recommended for bulk handling.Why: Protects skin and personal clothing from contamination.[11][12]
Respiratory Not typically required for small-scale use in a fume hood. Use a NIOSH-approved respirator if dust formation is unavoidable.Why: Avoids inhalation of dust, which can cause respiratory tract irritation.[8][11][13]
Engineering Controls & Storage
  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation risk.[7][11] Workstations should be equipped with an eyewash station and a safety shower in close proximity.[7][8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][13] Keep away from strong oxidizing agents, acids, and bases to prevent unintended reactions.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek medical attention if irritation persists.[7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Spill: Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][13]

Chemical Reactivity and Synthetic Application

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups.

The Role of the THP Protecting Group

The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the pyrazole N-H. This is critical because the free N-H is acidic and can interfere with many organometallic reactions or act as a competing nucleophile. The THP group is generally stable to basic, reductive, and organometallic conditions, allowing for selective reactions at the C-I and aldehyde positions.[14]

Reactivity of the Aldehyde and C-I Bond

The aldehyde at the 4-position is a classic electrophilic handle. It readily undergoes reactions such as:

  • Reductive amination

  • Wittig and Horner-Wadsworth-Emmons olefination

  • Oxidation to a carboxylic acid

  • Reduction to an alcohol

  • Condensation reactions with active methylene compounds [5]

The C-I bond at the 3-position is the key to diversification via cross-coupling chemistry. It is an excellent substrate for palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a powerful strategy for introducing a wide array of substituents onto the pyrazole core.[15][16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, to illustrate the compound's application.

Objective: To couple an arylboronic acid with the 3-iodo-pyrazole scaffold.

Materials:

  • 3-Iodo-1-THP-pyrazole-4-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[15]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Causality: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation.

  • Reagent Addition: To the flask, add 3-Iodo-1-THP-pyrazole-4-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Degas the solvent mixture (e.g., by sparging with argon for 15-20 minutes) and add it to the flask via syringe. Causality: Removing dissolved oxygen from the solvent is crucial to protect the catalyst and ensure high reaction yields.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

The following diagram visualizes this experimental workflow.

G cluster_workflow Suzuki Coupling Experimental Workflow A 1. Setup & Inerting (Flame-dried flask, N2/Ar atmosphere) B 2. Reagent Charging (Iodo-pyrazole, Boronic Acid, Pd Catalyst, Base) A->B C 3. Solvent Addition (Degassed Dioxane/H2O) B->C D 4. Heating & Monitoring (80-100 °C, TLC/LC-MS) C->D E 5. Aqueous Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Step-by-step workflow for a Suzuki coupling reaction.

Waste Disposal

All chemical waste, including unused material and contaminated items (gloves, silica gel, etc.), must be disposed of in accordance with local, state, and federal regulations.[7] Halogenated organic waste should be collected in a designated, labeled container. Do not dispose of this chemical down the drain.

References

  • Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]

  • 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (Chinese). TargetMol. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • 1-(3-Iodophenyl)-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde, a pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde, a pivotal intermediate in the synthesis of contemporary pharmaceuticals, particularly antiviral agents. The document delineates its chemical significance, offers a detailed, step-by-step synthetic protocol, and explores its reactivity and applications in the construction of complex molecular architectures. Furthermore, a thorough analytical characterization is presented, supported by spectroscopic data, to ensure the identity and purity of the compound. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery, the pyrazole scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing novel therapeutic agents. The subject of this guide, 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde, has emerged as a particularly valuable intermediate. Its strategic importance stems from the orthogonal reactivity of its functional groups: the aldehyde for chain extension and heterocycle formation, the iodo group for cross-coupling reactions, and the tetrahydropyran (THP) group as a stable yet readily cleavable protecting group for the pyrazole nitrogen.[3] This trifecta of functionalities allows for a modular and convergent approach to the synthesis of complex drug candidates, enhancing synthetic efficiency and enabling rapid exploration of chemical space. This intermediate is particularly noted for its role in the synthesis of antiviral compounds.[4][5]

Synthesis of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde: A Multi-step Approach

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves the initial iodination of a pyrazole precursor, followed by N-protection with a tetrahydropyranyl (THP) group, and finally, formylation at the C4 position.

Diagram of the Synthetic Pathway

Synthetic_Pathway Pyrazole Pyrazole IodoPyrazole 3-Iodopyrazole Pyrazole->IodoPyrazole Iodination (e.g., I₂, H₂O₂) [Step 1] THP_IodoPyrazole 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole IodoPyrazole->THP_IodoPyrazole N-Protection (DHP, acid catalyst) [Step 2] Target 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde THP_IodoPyrazole->Target Vilsmeier-Haack Formylation (POCl₃, DMF) [Step 3]

Caption: Synthetic route to the target intermediate.

Step 1: Iodination of the Pyrazole Ring

The introduction of an iodine atom at the C3 position of the pyrazole ring is a critical first step. A common and effective method for the iodination of pyrazoles involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.[6] This electrophilic substitution reaction is typically regioselective for the C3 or C5 position in the absence of other directing groups.

Experimental Protocol: Synthesis of 3-Iodopyrazole

  • Reaction Setup: In a well-ventilated fume hood, suspend pyrazole (1.0 equivalent) in water.

  • Addition of Reagents: To the stirred suspension, add iodine (1.1 equivalents).

  • Initiation of Reaction: Add 30% hydrogen peroxide (1.2 equivalents) dropwise to the mixture. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 3-iodopyrazole.

Step 2: N-Protection with Tetrahydropyran (THP)

The protection of the pyrazole nitrogen is essential to prevent side reactions in the subsequent formylation step. The tetrahydropyranyl (THP) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The protection is typically achieved by reacting the N-H of the pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid.[3]

Experimental Protocol: Synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Reaction Setup: Dissolve 3-iodopyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 3: Vilsmeier-Haack Formylation

The final step in the synthesis is the introduction of the carbaldehyde group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[7][8] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This electrophilic species then reacts with the electron-rich pyrazole ring to introduce the formyl group.

Experimental Protocol: Synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Add phosphoryl chloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde lies in the distinct reactivity of its functional groups, which can be addressed in a sequential and controlled manner.

Diagram of Key Reactions

Key_Reactions cluster_aldehyde Aldehyde Reactions cluster_iodo Iodo Group Reactions cluster_deprotection Deprotection Intermediate 3-Iodo-1-THP-pyrazole-4-carbaldehyde Aldehyde_Product Heterocycles, Alkenes, Alcohols Intermediate->Aldehyde_Product Wittig, Horner-Wadsworth-Emmons, Reductive Amination, Knoevenagel Iodo_Product Substituted Pyrazoles Intermediate->Iodo_Product Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling Deprotected_Product N-H Pyrazole Intermediate->Deprotected_Product Mild Acidic Conditions

Caption: Reactivity of the key functional groups.

  • The Aldehyde Group: This versatile functional group can participate in a wide range of transformations, including Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, reductive amination to introduce substituted amino groups, and Knoevenagel condensation to construct new carbon-carbon bonds. These reactions are fundamental in elongating the carbon skeleton and introducing key pharmacophoric elements.

  • The Iodo Group: The iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the C3 position of the pyrazole ring. Commonly employed reactions include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]

  • The THP Protecting Group: The tetrahydropyran protecting group can be selectively removed under mild acidic conditions, regenerating the N-H of the pyrazole ring. This allows for further functionalization at this position or for the final unveiling of the desired active pharmaceutical ingredient (API).

A significant application of this intermediate is in the synthesis of antiviral agents. For instance, it is a key building block in the synthesis of complex heterocyclic systems that are being investigated as potent inhibitors of viral proteases and polymerases.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde. A combination of spectroscopic techniques is employed for this purpose.

Property Value Reference
CAS Number 1627924-19-9[9]
Molecular Formula C₉H₁₁IN₂O₂[10]
Molecular Weight 306.10 g/mol [10]
Appearance White to light yellow solid[10]
Boiling Point (Predicted) 416.4±45.0 °C[10]
Density (Predicted) 1.94±0.1 g/cm³[10]
Storage -20°C, protect from light, stored under nitrogen[10]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals would include a singlet for the pyrazole C5-H, a singlet for the aldehyde proton (typically downfield, ~9-10 ppm), and a series of multiplets for the protons of the THP ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. Expected signals would include the carbonyl carbon of the aldehyde (downfield, ~180-190 ppm), carbons of the pyrazole ring, and carbons of the THP group.

  • IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7]

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde stands out as a highly versatile and strategically important intermediate in the field of drug discovery. Its unique combination of orthogonally reactive functional groups provides a powerful platform for the efficient synthesis of complex molecular targets, particularly in the realm of antiviral therapeutics. This guide has provided a detailed examination of its synthesis, reactivity, and analytical characterization, offering a valuable resource for medicinal chemists and drug development professionals. The methodologies and insights presented herein are intended to facilitate the innovative application of this key building block in the ongoing quest for novel and effective medicines.

References

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
  • MySkinRecipes. (n.d.). 3-Iodo-1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • MDPI. (2021).
  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1495.
  • Asian Journal of Pharmaceutical and Clinical Research. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 143-147.
  • MDPI. (2022). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 27(19), 6593.
  • The Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(4), 2264-2270.
  • Taylor & Francis Online. (2013). chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction.
  • PMC. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-17.
  • PMC. (2024). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports, 14, 12345.
  • Google Patents. (2021). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals.
  • PubMed. (2009). Synthesis and antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against peste des petits ruminant virus (PPRV). Bioorganic & Medicinal Chemistry Letters, 19(15), 4501-4503.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Kinase Inhibitors using 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

This Application Note and Protocol guide details the strategic use of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde as a linchpin intermediate in the synthesis of Type I and Type II kinase inhibitors. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde as a linchpin intermediate in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved small molecule inhibitors (e.g., Crizotinib, Ruxolitinib, Encorafenib). The specific intermediate 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (referred to herein as Intermediate A ) represents a high-value building block due to its orthogonal reactivity.

It allows for a divergent synthetic strategy :

  • C3-Position (Iodine): amenable to Suzuki-Miyaura cross-coupling to install the "Hinge Binding" motif (aryl/heteroaryl).

  • C4-Position (Aldehyde): amenable to reductive amination to install the "Solvent Front/Tail" motif (solubilizing groups).

  • N1-Position (THP): a masking group that improves solubility during synthesis and is removed in the final step to reveal the donor-acceptor hydrogen bond capability required for the kinase ATP pocket.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Number 1627924-19-9
Molecular Formula C9H11IN2O2
Molecular Weight 306.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Stable at -20°C under inert atmosphere.[1] Light sensitive (due to C-I bond).

Handling Precaution: The C-I bond is susceptible to photolytic cleavage over extended periods. Store in amber vials. The aldehyde is prone to oxidation to the carboxylic acid if exposed to air; store under Argon/Nitrogen.

Strategic Workflow: The "Scaffold-First" Approach

The utility of Intermediate A lies in its ability to generate libraries of kinase inhibitors rapidly. The workflow typically follows a sequence that prioritizes the most sensitive coupling first (usually the Suzuki) followed by the robust reductive amination.

Diagram 1: Divergent Synthetic Pathway

SynthesisWorkflow IntA Intermediate A (3-Iodo-1-THP-pyrazole-4-CHO) Step1 Step 1: Suzuki Coupling (Install Hinge Binder) IntA->Step1 Ar-B(OH)2 Pd(PPh3)4 IntB Intermediate B (3-Aryl-1-THP-pyrazole-4-CHO) Step1->IntB Step2 Step 2: Reductive Amination (Install Solubilizing Tail) IntB->Step2 R-NH2 NaBH(OAc)3 IntC Intermediate C (Protected Inhibitor) Step2->IntC Step3 Step 3: Acidic Deprotection (Remove THP) IntC->Step3 HCl/MeOH or TFA/DCM Final Final Kinase Inhibitor (Bioactive) Step3->Final

Caption: Divergent synthesis of kinase inhibitors starting from Intermediate A. The workflow allows for late-stage variation of both the hinge binder (Ar) and the solvent tail (R).

Detailed Experimental Protocols

Step 1: C3-Diversification via Suzuki-Miyaura Coupling

Objective: To install the aryl or heteroaryl ring that mimics the adenine ring of ATP and binds to the kinase hinge region.

Mechanism: Palladium-catalyzed cross-coupling between the C3-iodide and an aryl boronic acid. Critical Consideration: The aldehyde at C4 is electron-withdrawing, making the C3-iodine highly activated for oxidative addition. However, mild bases must be used to prevent aldol condensation side reactions.

Protocol:

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv) (e.g., Indazole-5-boronic acid for FGFR, Pyridine-3-boronic acid for p38).

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%).

    • Base: 2M Na2CO3 (aq) (3.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial or round-bottom flask with Intermediate A, boronic acid, and catalyst under Nitrogen.

    • Add degassed 1,4-dioxane and aqueous base.

    • Heat to 80–90°C for 4–12 hours (or 120°C for 30 min in microwave).

    • Monitor by LC-MS for disappearance of the iodide (M+H 307).

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Note: The product will be the 3-Aryl-1-THP-pyrazole-4-carbaldehyde .

Step 2: C4-Functionalization via Reductive Amination

Objective: To attach a solubilizing "tail" (e.g., morpholine, piperazine, N-methyl piperazine) that extends into the solvent-exposed region of the kinase pocket, improving ADME properties.

Protocol:

  • Reagents:

    • 3-Aryl-1-THP-pyrazole-4-carbaldehyde (from Step 1) (1.0 equiv).

    • Amine (e.g., Morpholine) (1.2–1.5 equiv).

    • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

    • Optional: Acetic acid (1 drop) to catalyze imine formation.

  • Procedure:

    • Dissolve the aldehyde and amine in DCE at room temperature.

    • Stir for 30–60 minutes to allow imine formation (equilibrium).

    • Add NaBH(OAc)3 in one portion.

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Aldehydes are usually consumed quickly. If reaction is sluggish, check pH (should be slightly acidic, ~pH 5-6).

  • Workup:

    • Quench with saturated NaHCO3 (aq).

    • Extract with DCM.

    • The product is the Tertiary Amine (Protected Inhibitor) .

Step 3: Deprotection of the THP Group

Objective: Removal of the tetrahydropyran protecting group to liberate the N-H of the pyrazole. This N-H is often critical for hydrogen bonding with the gatekeeper residue or the hinge region backbone (e.g., Glu/Leu residues).

Protocol:

  • Reagents:

    • Protected Precursor (from Step 2).

    • Acid: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

    • Solvent: Methanol or DCM.

  • Procedure:

    • Dissolve the substrate in MeOH (if using HCl) or DCM (if using TFA).

    • Add the acid dropwise at 0°C, then warm to room temperature.

    • Stir for 1–3 hours.

    • Monitoring: The THP group cleavage is usually clean. Watch for the loss of mass ~84 Da (THP).

  • Workup:

    • Concentrate the solvent.

    • Neutralize with 7N NH3 in MeOH or saturated NaHCO3.

    • Purify via Preparative HPLC (Reverse Phase C18) to obtain the final salt or free base.

Troubleshooting & Optimization Guide

Diagram 2: Optimization Decision Tree

Optimization Problem Problem Encountered SuzukiFail Low Yield in Suzuki? Problem->SuzukiFail RedAmFail Aldehyde not reacting? Problem->RedAmFail DeprotFail THP won't come off? Problem->DeprotFail Sol1 Switch to Pd(dppf)Cl2 Use Cs2CO3 in DMF SuzukiFail->Sol1 Sol2 Add AcOH catalyst Use NaBH3CN (stronger) RedAmFail->Sol2 Sol3 Heat to 50°C Use HCl/MeOH (protic solvent helps) DeprotFail->Sol3

Caption: Decision matrix for common synthetic hurdles. Protic solvents often assist in THP deprotection if DCM/TFA fails.

Common Pitfalls
  • De-iodination: In the Suzuki step, if the catalyst load is too high or the boronic acid is inactive, you may see simple de-iodination (replacement of I with H). Solution: Degass solvents thoroughly and use fresh catalyst.

  • Aldehyde Oxidation: The aldehyde can oxidize to carboxylic acid during workup if exposed to air on silica gel for too long. Solution: Perform reductive amination immediately after Suzuki isolation, or store under N2.

  • Regioisomer Confusion: Ensure you are starting with the 1-THP isomer. The 1-THP group directs the chemistry. If the THP is on N2 (which is less stable but possible), the C3/C5 numbering flips.

References

  • Synthesis of Pyrazole Scaffolds

    • Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction"
    • Source:Chinese Chemical Letters, 2014.
    • URL:[Link]

  • Suzuki Coupling on Pyrazoles

    • Title: "Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology"
    • Source:Journal of Organic Chemistry, 2014.[2]

    • URL:[Link]

  • General Kinase Inhibitor Design

    • Title: "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor"[3]

    • Source:Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: "Reductive Amination: A robust method for the synthesis of amines"
    • Source:Organic Reactions, Wiley.
    • URL:[Link]

Sources

Application

Grignard reaction with 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

Application Note: Chemoselective Grignard Addition to 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde Executive Summary This application note details the protocol for performing a chemoselective Grignard r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Grignard Addition to 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

Executive Summary

This application note details the protocol for performing a chemoselective Grignard reaction on 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (Compound 1 ). This scaffold presents a specific synthetic challenge: it contains two highly reactive electrophilic sites—a formyl group (aldehyde) at C4 and an iodine atom at C3—along with an acid-labile tetrahydropyran (THP) protecting group on the pyrazole nitrogen.

The primary objective of this protocol is to effect nucleophilic addition to the aldehyde (C4) while suppressing Magnesium-Halogen Exchange (MHE) at the C3-iodide position. By strictly controlling temperature and stoichiometry, researchers can achieve high-yield conversion to the secondary alcohol without compromising the halogen handle required for subsequent cross-coupling (e.g., Suzuki or Sonogashira reactions).

Compound Profile & Properties

PropertyData
Compound Name 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Number 1627924-19-9
Molecular Formula

Molecular Weight 306.10 g/mol
Appearance White to off-white solid
Solubility Soluble in THF, DCM, EtOAc; Insoluble in Water
Key Hazards Irritant; Moisture Sensitive (Aldehyde)

Strategic Analysis: The Chemoselectivity Challenge

Successful derivatization of Compound 1 relies on exploiting the kinetic differences between nucleophilic addition and metal-halogen exchange.

Electrophilic Hierarchy
  • Aldehyde (C4): The LUMO of the carbonyl group is the lowest energy acceptor. Reaction with organomagnesium reagents (

    
    ) is fast and typically diffusion-controlled at room temperature.
    
  • Iodide (C3): While aryl iodides are prone to exchange with Grignard reagents (forming the pyrazolyl-Grignard), this process generally has a higher activation energy than carbonyl addition. However, bulky Grignard reagents (e.g.,

    
    ) or elevated temperatures (
    
    
    
    ) significantly increase the rate of exchange.
The "THP" Factor

The THP group is an acetal and is stable to the strong basicity of Grignard reagents. However, it is extremely sensitive to acid. The quenching step must be buffered (pH > 4) to prevent in-situ deprotection, unless deprotection is the intended next step.

Reaction Pathway Visualization

ReactionPathways Substrate Substrate (Aldehyde + Iodide) PathA Path A: Nucleophilic Addition (Kinetic Product) Substrate->PathA T < 0°C Stoichiometry 1.1 eq PathB Path B: Mg-Halogen Exchange (Thermodynamic/Side Rxn) Substrate->PathB T > 20°C Excess R-MgX Grignard Grignard Reagent (R-MgX) Grignard->PathA Grignard->PathB ProductA Target: Secondary Alcohol (Iodine Retained) PathA->ProductA ProductB Byproduct: Des-Iodo Species (Iodine Lost) PathB->ProductB

Figure 1: Reaction pathways. Path A is favored at low temperatures with controlled stoichiometry.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)ethanol (Example using


).
Materials & Equipment
  • Reagents:

    • Substrate: 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).

    • Grignard Reagent: Methylmagnesium bromide (3.0 M in diethyl ether) (1.1 equiv).

    • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

    • Quench: Saturated aqueous Ammonium Chloride (

      
      ).
      
  • Equipment:

    • Flame-dried 2-neck round-bottom flask (RBF).

    • Nitrogen or Argon balloon/manifold.

    • Low-temperature thermometer.

    • Acetone/Dry Ice bath (for

      
      ).
      
Step-by-Step Methodology
  • System Preparation (Critical for Trustworthiness):

    • Flame-dry the glassware under vacuum and backfill with inert gas (

      
       or 
      
      
      
      ) three times. Moisture kills Grignard reagents and leads to inconsistent stoichiometry, which promotes side reactions.
  • Solubilization:

    • Charge the RBF with Compound 1 (e.g.,

      
      , 
      
      
      
      ).
    • Add Anhydrous THF (

      
      , 
      
      
      
      concentration). Stir until fully dissolved.
    • Note: Pyrazoles can be polar; ensure complete dissolution before cooling.

  • Temperature Equilibration:

    • Cool the reaction mixture to

      
        using a dry ice/acetone bath.
      
    • Why? While addition can occur at

      
      , starting at 
      
      
      
      effectively "freezes" the Magnesium-Halogen exchange pathway, ensuring the Grignard only reacts with the highly electrophilic aldehyde.
  • Reagent Addition:

    • Add the Grignard reagent (

      
      , 
      
      
      
      of
      
      
      solution,
      
      
      ,
      
      
      ) dropwise over 10 minutes via syringe.
    • Control: Monitor the internal temperature; do not allow it to rise above

      
       during addition.
      
  • Reaction Monitoring:

    • Stir at

      
       for 1 hour.
      
    • Perform TLC (System: 30% EtOAc in Hexanes).

    • Visualization: The aldehyde spot (UV active) should disappear. A new, more polar spot (alcohol) should appear.

    • Optimization: If the reaction is sluggish at

      
      , slowly warm to 
      
      
      
      . Do not exceed
      
      
      to preserve the C-I bond.
  • Quenching (The "THP-Safe" Method):

    • While still cold, quench the reaction by adding Saturated

      
       (
      
      
      
      )
      .
    • Caution: Exothermic. Add slowly.

    • Allow the mixture to warm to room temperature after the quench is complete.

    • Note: The pH of sat.

      
       is 
      
      
      
      .[1] This is mild enough to retain the THP group during the short workup duration. Avoid
      
      
      or strong mineral acids.
  • Workup & Isolation:

    • Dilute with EtOAc (

      
      ) and water (
      
      
      
      ).
    • Separate phases. Extract the aqueous layer with EtOAc (

      
      ).
      
    • Combine organics, wash with Brine (

      
      ), and dry over 
      
      
      
      .
    • Concentrate under reduced pressure.

Workflow Diagram

ProtocolFlow Start Start: Dry 3-Iodo-Aldehyde (Compound 1) Solvent Dissolve in Anhydrous THF (0.2 M) Start->Solvent Cool Cool to -78°C Solvent->Cool AddGrignard Add R-MgX (1.1 eq) Dropwise Cool->AddGrignard Monitor TLC Check (1 hr) Aldehyde Consumed? AddGrignard->Monitor Decision Complete? Monitor->Decision Warm Warm to -40°C (Increase Kinetics) Decision->Warm No Quench Quench: Sat. NH4Cl (Keep pH > 4) Decision->Quench Yes Warm->Monitor Workup Extract (EtOAc) & Concentrate Quench->Workup

Figure 2: Operational workflow for high-fidelity Grignard addition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Iodine (De-iodination) Temperature too high or excess Grignard used.Strictly maintain

. Verify Grignard titer to ensure only 1.1 eq is used.
Loss of THP Group Acidic quench or prolonged exposure to slightly acidic aqueous layer.Use 50% diluted

or add a trace of

to the quench to buffer near pH 7.
Low Conversion Wet solvent (Grignard protonation).Re-distill THF or use fresh molecular sieves. Increase Grignard to 1.3 eq only if moisture is suspected.
Multiple Spots on TLC 1,2-addition vs 1,4-addition (rare for this substrate) or over-reaction.Ensure dropwise addition to prevent local concentration hotspots.

References

  • Knochel, P., et al. (2003).[2] "Functionalized Grignard Reagents via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 42(36), 4302–4320.

  • Vilsmeier-Haack Synthesis Context: Asian Journal of Research in Chemistry. (2011). "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives." (Contextualizes the stability of the aldehyde core).

  • PubChem Compound Summary. (2024). "4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole."[1] CID 16216709.[1]

  • Sigma-Aldrich Application Note. "Mild Mg-Halogen Exchange." (Provides comparative rates of exchange vs addition).

Sources

Method

Application Note: Strategic Synthesis of Bioactive Pyrazoles

Topic: Synthesis of Bioactive Pyrazoles for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists From Scaffold Design to Regioselective Executio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Bioactive Pyrazoles for Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

From Scaffold Design to Regioselective Execution

Introduction: The Pyrazole Pharmacophore

The pyrazole ring is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). Its value lies in its ability to serve as a rigid linker that positions substituents in specific vectors while engaging in hydrogen bonding via the pyrazolic nitrogen atoms.

However, the synthesis of pyrazoles—specifically asymmetrically substituted ones—presents a persistent challenge: Regioselectivity .

This guide moves beyond basic textbook reactions to address the critical decision-making required to synthesize high-purity, bioactive pyrazoles. We focus on controlling the N1-substitution pattern, a determinant factor in biological affinity and metabolic stability.

Strategic Planning: The Regioselectivity Challenge

The most common route to pyrazoles is the Knorr Synthesis (condensation of 1,3-diketones with hydrazines). While robust, it suffers from regiochemical ambiguity when the 1,3-diketone is unsymmetrical.

The Mechanistic Divergence

When a hydrazine (


) approaches an unsymmetrical 1,3-diketone (

), two pathways exist:
  • Pathway A (Kinetic/Steric): The terminal

    
     attacks the less sterically hindered carbonyl.
    
  • Pathway B (Electronic): The terminal

    
     attacks the more electron-deficient carbonyl (e.g., adjacent to a 
    
    
    
    group).

In medicinal chemistry, where fluorinated motifs are common (e.g., Celecoxib), electronic factors often dominate but can be manipulated by solvent choice (protic vs. aprotic) and pH.

Visualization: Decision Logic for Synthetic Route

The following diagram illustrates the decision tree for selecting the correct synthetic methodology based on substrate properties.

PyrazoleStrategy Start Target: Asymmetric Pyrazole Check Are substituents (R1, R2) electronically distinct? Start->Check Yes Yes (e.g., CF3 vs Aryl) Check->Yes High Bias No No (e.g., Methyl vs Ethyl) Check->No Low Bias Knorr Method A: Knorr Synthesis (Acid Catalysis Required) Yes->Knorr Regio Method B: Regioselective Cycloaddition / C-H Activation No->Regio Avoid Isomer Mix Solvent Critical Control: Solvent/pH (Protic promotes electronic control) Knorr->Solvent

Figure 1: Strategic decision tree for selecting the pyrazole synthesis methodology based on electronic differentiation of the precursors.

Protocol A: Optimized Knorr Synthesis (Celecoxib Analog)

Objective: Synthesis of 1,5-diaryl-3-trifluoromethylpyrazole (Celecoxib scaffold) with minimized regioisomeric impurity. Mechanism: Acid-catalyzed condensation favoring nucleophilic attack at the electron-deficient carbonyl adjacent to the


 group.
Materials
  • Reagent A: 4,4,4-trifluoro-1-(p-tolyl)butan-1,3-dione (1.0 equiv)

  • Reagent B: 4-hydrazinobenzene-1-sulfonamide hydrochloride (1.1 equiv)

  • Catalyst: 37% HCl (aq) or Trifluoroacetic acid (TFA)

  • Solvent: Ethanol (EtOH) or 50:50 Ethyl Acetate/Water (Green alternative)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (10 mmol) in Ethanol (40 mL).

  • Addition: Add Reagent B (11 mmol) to the solution. The mixture may appear as a suspension.

  • Catalysis (Critical Step): Add 37% HCl (0.5 mL).

    • Why? Acid catalysis protonates the carbonyls. The

      
      -adjacent carbonyl is less basic and remains more electrophilic, directing the initial attack of the hydrazine's terminal nitrogen to this position, thereby securing the 3-
      
      
      
      regiochemistry.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
    
    • Endpoint: Disappearance of the diketone starting material.

  • Workup:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • The product often precipitates as a white/off-white solid.

    • Filter the solid and wash with cold 50% EtOH/Water (2 x 10 mL).

  • Purification: If regioisomers are detected (see Section 5), recrystallize from Toluene or Isopropanol.

Expected Yield: 75–85% Regioselectivity: >95:5 (Target:Isomer)

Protocol B: Transition-Metal Catalyzed C-H Activation

Objective: Late-stage diversification of pyrazoles. This method is ideal when generating a library of analogs from a simple pyrazole core, avoiding the need to rebuild the ring for every derivative.

Materials
  • Substrate: 1-Phenyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO

Step-by-Step Methodology
  • Setup: Charge a sealed tube with the pyrazole substrate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
     (5.6 mg).
    
  • Oxidant Addition: Add the oxidant (

    
    , 1.0 mmol).
    
    • Note: The oxidant is required to regenerate the Pd(II) species from Pd(0) after the reductive elimination step.

  • Reaction: Add DMF (2 mL), seal the tube, and heat to

    
     for 12 hours.
    
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove metal residues.

    • Wash the filtrate with Brine (3 x 10 mL) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Assurance: Validating Regiochemistry

Distinguishing between the 1,3- and 1,5-isomers is the most critical QA step.

Comparative Data Table
FeatureTarget (1,5-diaryl-3-CF3)Impurity (1,3-diaryl-5-CF3)
1H NMR (Pyrazole-H) Singlet at

6.8 - 7.0 ppm
Singlet at

6.4 - 6.6 ppm
19F NMR

-62.5 ppm

-58.0 ppm (Shielded)
TLC (

)
Lower (More polar due to dipole alignment)Higher (Less polar)
Troubleshooting
  • Problem: High levels of regioisomer (>10%).

  • Solution: Switch solvent to Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor that stabilizes specific transition states, often enhancing regioselectivity in condensation reactions.

Experimental Workflow Diagram

The following diagram outlines the complete lifecycle of the synthesis, from reactant selection to final purity validation.

Workflow Input Precursors (Diketone + Hydrazine) Reaction Reaction Stage (Reflux 4-6h, Acid Cat.) Input->Reaction Monitor IPC: TLC/LCMS (Check Conversion) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Precipitation/Filtration) Monitor->Workup Complete Analysis NMR Analysis (Focus: 19F & 1H shifts) Workup->Analysis Decision Purity > 98%? Analysis->Decision Recryst Recrystallization (Toluene) Decision->Recryst No (Isomers present) Final Final Release Decision->Final Yes Recryst->Analysis

Figure 2: Operational workflow for the batch synthesis and validation of Celecoxib analogs.

References

  • Regioselective Synthesis of Pyrazoles: Journal of Organic Chemistry. "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles." Available at: [Link]

  • Celecoxib Protocol & Green Chemistry: Journal of Chemical Education. "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib." Available at: [Link]

  • Transition Metal Catalysis: Organic & Biomolecular Chemistry. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Available at: [Link]

  • Flow Chemistry Application: Beilstein Journal of Organic Chemistry. "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Sonogashira coupling yield with 3-iodopyrazoles

Technical Support Center: Optimizing Sonogashira Coupling of 3-Iodopyrazoles Welcome to the Advanced Synthesis Support Module. You have accessed this guide because you are encountering challenges with the Sonogashira cro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sonogashira Coupling of 3-Iodopyrazoles

Welcome to the Advanced Synthesis Support Module. You have accessed this guide because you are encountering challenges with the Sonogashira cross-coupling of 3-iodopyrazoles. While 4-iodopyrazoles are ubiquitous in medicinal chemistry (often serving as core scaffolds for kinase inhibitors), 3-iodopyrazoles present a distinct set of electronic and steric challenges that often lead to stalled reactions, homocoupling, or catalyst poisoning.

This guide moves beyond basic textbook definitions to provide a field-tested optimization matrix, specifically engineered for the unique reactivity profile of the 3-iodopyrazole motif.

Part 1: The Core Protocol (The "Gold Standard")

Before attempting exotic ligand screens, validate your system against this baseline protocol. This method is optimized for 1-protected-3-iodopyrazoles and typically delivers yields >85%.

Standard Operating Procedure (SOP-3IP):

ComponentRecommendationFunction & Rationale
Substrate N-Protected 3-iodopyrazoleCRITICAL: Unprotected NH-pyrazoles poison the catalyst (see Part 2).
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)The bis(triphenylphosphine) complex is robust and air-stable. It provides the active Pd(0) species in situ.
Co-Catalyst CuI (1-3 mol%)Activates the terminal alkyne via copper acetylide formation. Keep loading low to minimize Glaser homocoupling.
Base Et₃N or Diisopropylamine (2-3 equiv)Acts as both the base for deprotonation and the solvent/co-solvent.
Solvent THF or DMF (Anhydrous)THF is preferred for ease of workup; DMF is required for polar/poorly soluble substrates but requires aqueous wash.
Temperature RT to 60°C Start at RT. 3-iodopyrazoles are less reactive than iodobenzene; mild heating is often required.

Step-by-Step Execution:

  • Degassing: Charge the reaction vessel with the solvent and base. Sparge with Argon/N₂ for 15 minutes. Oxygen is the enemy of this reaction.

  • Loading: Add PdCl₂(PPh₃)₂, CuI, and the N-protected 3-iodopyrazole under positive inert gas pressure.

  • Initiation: Add the terminal alkyne last (dropwise if liquid).

  • Monitoring: Stir at RT for 1 hour. If TLC/LCMS shows <10% conversion, ramp temperature to 50°C.

Part 2: The "Chassis" – Why N-Protection is Non-Negotiable

User Question: Can I perform this coupling on a free NH-pyrazole (unprotected)?

Technical Answer: No. (With very rare exceptions). Attempting Sonogashira coupling on an unprotected 3-iodopyrazole is the #1 cause of failure.

The Mechanism of Failure:

  • Deprotonation: The amine base deprotonates the acidic NH of the pyrazole (pKa ~14).

  • Poisoning: The resulting pyrazolate anion is a potent ligand. It coordinates tightly to the Palladium (forming stable Pd-N species) and Copper, effectively sequestering the catalysts from the catalytic cycle.

  • Result: <5% yield, full recovery of starting material, or formation of insoluble metal-pyrazolate complexes.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with TBAF.

  • THP (Tetrahydropyranyl): Acid-labile, good for robust substrates.

  • Methyl/Benzyl: If permanent alkylation is acceptable.

Part 3: Troubleshooting & Diagnostics

Use this matrix to diagnose specific failure modes.

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Sluggish Oxidative Addition The 3-position is electron-rich. Switch Catalyst: Use Pd(dppf)Cl₂ or bulky phosphines like XPhos-Pd-G2 . These facilitate oxidative addition on electron-rich heterocycles [1].
Glaser Product (Alkyne Dimer) Oxygen Leak / High Cu The alkyne is homocoupling instead of cross-coupling. Action: Re-degas solvents. Reduce CuI to 1 mol%. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.
Dehalogenation (H-Pyrazole) Hydride Source Pd is inserting but reducing instead of coupling. Often caused by wet solvents or excessive heating. Action: Dry solvents strictly. Lower temp.
Black Precipitate (Pd Black) Ligand Dissociation The catalyst is decomposing before the reaction completes. Action: Add excess free ligand (e.g., 10 mol% PPh₃) to stabilize the Pd species.

Part 4: Visualizing the Mechanism & Bottlenecks

The following diagram illustrates the catalytic cycle with specific highlights on where 3-iodopyrazoles typically stall the process.

SonogashiraMechanism Start Pd(II) Pre-catalyst (PdCl2(PPh3)2) Pd0 Active Pd(0) Species Start->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Pd0->OxAdd + 3-Iodo-1-R-Pyrazole Poison FAILURE MODE: N-Coordination (Unprotected Pyrazole) Pd0->Poison If NH free TransMetal Transmetallation (Cu-Acetylide Entry) OxAdd->TransMetal + Cu-Acetylide Iso Trans/Cis Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMetal Feeds Acetylide Glaser SIDE REACTION: Glaser Homocoupling (Excess O2/Cu) CuCycle->Glaser If O2 present

Figure 1: The Sonogashira Catalytic Cycle highlighting the critical oxidative addition bottleneck for electron-rich pyrazoles and the risk of catalyst poisoning.

Part 5: Advanced Optimization (Copper-Free Variants)

If the standard Pd/Cu system fails (or if Copper residues are unacceptable for downstream biological assays), a Copper-Free approach is the next logical step.

Why Copper-Free? Eliminates Glaser homocoupling completely.

The Protocol [2]:

  • Catalyst: PdCl₂(MeCN)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) - The bulky, electron-rich ligand is essential here.

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: MeCN or Toluene

  • Temp: 80°C

Mechanism Note: In the absence of Copper, the base must be strong enough to deprotonate the alkyne, or the reaction relies on a "carbopalladation" mechanism. XPhos facilitates the difficult oxidative addition on the electron-rich pyrazole ring.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link

  • Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA. Organic Letters, 18(9), 2098–2101. Link

  • Mazeikaite, R., et al. (2014).[3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, (vi), 54-71.[3] Link

  • Panda, B., & Sarkar, T. K. (2013).[2] Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides.[2] Synthesis, 45(06), 817-829. Link

Sources

Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of Electron-Deficient Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Suzuki coupling reactions involving electron-deficient pyrazoles. As a Senior Application Scientist, I u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki coupling reactions involving electron-deficient pyrazoles. As a Senior Application Scientist, I understand the unique challenges these substrates present. This guide is designed to provide you with in-depth, field-proven insights to overcome common hurdles and optimize your reaction outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Challenge of Electron-Deficient Pyrazoles

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, when one of the coupling partners is an electron-deficient pyrazole, the reaction's efficiency can be significantly compromised. The electron-withdrawing nature of the pyrazole ring, often exacerbated by other substituents, can impede the crucial oxidative addition step of the catalytic cycle.[3][4][5][6] Furthermore, the acidic N-H proton of unprotected pyrazoles can interact with the palladium catalyst, leading to catalyst inhibition or deactivation.[7]

This guide will address these specific challenges in a practical, question-and-answer format, providing you with the knowledge to diagnose and solve problems as they arise in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle the most common issues encountered during the Suzuki coupling of electron-deficient pyrazoles.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I address them?

Low or no conversion is the most frequent problem. The root cause often lies in the difficult oxidative addition of the palladium catalyst to the electron-poor pyrazole halide.

A1: Troubleshooting Low Conversion

  • Catalyst and Ligand Selection: For electron-deficient systems, a highly active catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Expertise & Experience: Electron-rich and bulky phosphine ligands are often necessary to enhance the electron density at the palladium center, thereby promoting oxidative addition.[5][6][8] Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or pyrazole-based P,N-ligands can be highly effective.[9][10][11] Pre-catalysts, which readily form the active Pd(0) species, are also an excellent choice.[7][12]

    • Trustworthiness: Start with a robust catalyst system known for challenging couplings. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a reliable starting point.

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.

    • Expertise & Experience: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without causing unwanted side reactions.[8] Bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃ for heteroaryl couplings.[8] For anhydrous conditions, finely ground K₃PO₄ can be particularly effective, sometimes requiring a small amount of water to function optimally.[4] If your substrate has base-labile functional groups, a milder base like KF might be a suitable alternative, although reaction rates may be slower.[13][14]

    • Trustworthiness: Screen a panel of bases to identify the optimal choice for your specific substrate combination.

  • Solvent and Temperature:

    • Expertise & Experience: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used. Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for oxidative addition.[12] Microwave irradiation can also be a powerful tool to accelerate these reactions.[15]

    • Trustworthiness: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.

Q2: I'm observing significant homocoupling of my boronic acid/ester. How can I minimize this side reaction?

Homocoupling is a common side reaction where the boronic acid couples with itself, leading to the formation of a symmetrical biaryl byproduct and reducing the yield of the desired product.[16][17]

A2: Minimizing Homocoupling

  • Purity of Reagents:

    • Expertise & Experience: Ensure your boronic acid or ester is pure and free from contaminants that can promote homocoupling. Boronic acids can be prone to degradation over time.[6][13]

    • Trustworthiness: Use freshly purchased or recrystallized boronic acids. Consider using more stable boronic esters, such as pinacol esters, which are less susceptible to homocoupling.[8][17]

  • Reaction Conditions:

    • Expertise & Experience: Lowering the catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. Additionally, the choice of ligand can play a role; bulky ligands can sterically hinder the formation of the homocoupled product.[18]

    • Trustworthiness: A systematic optimization of catalyst loading and ligand choice is recommended.

Q3: My starting pyrazole halide is being dehalogenated. What is causing this and how can I prevent it?

Dehalogenation is a side reaction where the halogen on your pyrazole is replaced by a hydrogen atom, leading to a reduced starting material and lower product yield.[12]

A3: Preventing Dehalogenation

  • Mechanism of Dehalogenation:

    • Expertise & Experience: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent, or trace water.[12] Electron-deficient N-heterocyclic halides are particularly susceptible to this pathway.[12]

    • Trustworthiness: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[12] If you are using a pyrazole iodide, consider switching to the bromide or chloride analogue.

  • Reaction Parameter Optimization:

    • Expertise & Experience:

      • Base: Using a less protic base or anhydrous conditions can minimize the formation of Pd-H species.

      • Solvent: Avoid solvents that can act as a hydrogen source, such as alcohols.

      • Catalyst System: The choice of ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.

    • Trustworthiness: If the N-H of the pyrazole is unprotected, its deprotonation can increase the electron density of the ring, potentially influencing the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[7][12]

Q4: Should I use a boronic acid or a boronic ester? What are the advantages and disadvantages of each?

The choice between a boronic acid and a boronic ester can have a significant impact on the success of your reaction.

A4: Boronic Acid vs. Boronic Ester

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)
Reactivity Generally more reactive.[6]Can be less reactive, but this can be advantageous in preventing side reactions.
Stability Prone to oxidation, decomposition, and protodeboronation.[6][13][17][19]Generally more stable and easier to handle and purify.[2][8][17]
Side Reactions More susceptible to homocoupling.[17]Less prone to homocoupling.[8]
Preparation Often easier to prepare.[6]May require an extra synthetic step.
  • Expertise & Experience: For challenging couplings with electron-deficient pyrazoles, the enhanced stability of boronic esters can be a significant advantage, leading to cleaner reactions and more reproducible results.

  • Trustworthiness: If you are experiencing issues with boronic acid decomposition or homocoupling, switching to the corresponding pinacol boronic ester is a highly recommended troubleshooting step.

Visualizing the Suzuki Coupling and Troubleshooting Workflow

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key processes involved.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Desired Product Reductive Elimination->Ar-Ar' Ar-X Pyrazole-X Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Optimize Catalyst & Ligand start->catalyst base Screen Bases catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield boron Switch to Boronic Ester base->boron No Improvement base->success Improved Yield side_reactions Analyze for Side Reactions boron->side_reactions No Improvement boron->success Improved Yield homocoupling Address Homocoupling side_reactions->homocoupling Homocoupling Observed dehalogenation Address Dehalogenation side_reactions->dehalogenation Dehalogenation Observed homocoupling->catalyst dehalogenation->base

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Detailed Experimental Protocol: General Procedure for Suzuki Coupling of an Electron-Deficient Pyrazole

This protocol provides a robust starting point for your experiments. Remember that optimization will likely be necessary for your specific substrates.

Materials:

  • Halogenated electron-deficient pyrazole

  • Boronic acid or pinacol boronic ester

  • Palladium pre-catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • To a dry reaction vessel under an inert atmosphere, add the halogenated pyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • Add the palladium pre-catalyst (1-5 mol%).

    • Add the anhydrous, degassed solvent.

  • Reaction:

    • Seal the reaction vessel and place it in a preheated heating block or microwave reactor.

    • Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Self-Validation:

  • Control Experiments: Always run a control reaction without the palladium catalyst to ensure that the observed product formation is indeed palladium-catalyzed.

  • Reproducibility: A well-developed protocol should be reproducible. If you observe significant variations between runs, re-evaluate the purity of your reagents and the inertness of your reaction setup.

By understanding the underlying principles and systematically applying these troubleshooting strategies, you will be well-equipped to overcome the challenges associated with the Suzuki coupling of electron-deficient pyrazoles and achieve your synthetic goals.

References

  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Benchchem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
  • Benchchem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices.
  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

Sources

Troubleshooting

Catalyst selection for efficient cross-coupling of iodopyrazoles

Status: Operational | Topic: Catalyst Selection & Troubleshooting | Version: 2.4 Welcome to the Technical Support Center for Iodopyrazole Cross-Coupling . This guide is engineered for medicinal chemists encountering stal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Catalyst Selection & Troubleshooting | Version: 2.4

Welcome to the Technical Support Center for Iodopyrazole Cross-Coupling . This guide is engineered for medicinal chemists encountering stalled reactions, low yields, or regioselectivity issues when working with the 4-iodopyrazole scaffold.

Unlike standard aryl halides, iodopyrazoles present a "double-edged" challenge:

  • Catalyst Poisoning: The basic nitrogen (N2) and acidic proton (N1-H) can sequester Palladium, arresting the catalytic cycle.

  • Coordination Interference: The pyrazole ring acts as a ligand, displacing your carefully selected phosphines.

Part 1: The Diagnostic Workflow

Start here to identify the correct catalytic system for your substrate.

CatalystSelection Start START: Select Reaction Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Sonogashira Sonogashira (Alkyne) Start->Sonogashira Substrate Is N1 Protected? Suzuki->Substrate AmineType Amine Class? Buchwald->AmineType CopperQ Avoid Cu-Poisoning Sonogashira->CopperQ ProtYes Yes (SEM, Boc, THP) Substrate->ProtYes ProtNo No (Free N-H) Substrate->ProtNo Rec1 Pd(dppf)Cl2 or Pd(PPh3)4 (Standard) ProtYes->Rec1 Rec2 XPhos Pd G3/G4 + 3 eq. Base ProtNo->Rec2 Primary Primary Amine AmineType->Primary Secondary Secondary/Bulky AmineType->Secondary Rec3 BrettPhos Pd G3 Primary->Rec3 Rec4 RuPhos Pd G3 Secondary->Rec4 Rec5 Cu-Free: Pd(MeCN)2Cl2 + XPhos CopperQ->Rec5

Figure 1: Decision matrix for selecting the optimal catalyst/ligand system based on reaction type and substrate protection status.

Part 2: Troubleshooting Guides
Module A: Suzuki-Miyaura Coupling

The Issue: You observe <20% conversion, or the reaction stalls after 1 hour. The Cause: The pyrazole nitrogen is coordinating to the Pd center, forming a stable "Pd-heterocycle" complex that prevents oxidative addition.

Q: My 4-iodopyrazole is unprotected (free N-H). Standard Pd(PPh3)4 failed. What now? A: You must switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) system. Standard triphenylphosphine is too weak to prevent the pyrazole from displacing it.

Protocol Adjustment:

  • Catalyst: Switch to XPhos Pd G3 or SPhos Pd G3 (1–2 mol%). These precatalysts ensure immediate formation of the active Pd(0) species.

  • Base: Use K3PO4 (3.0 equiv) or Cs2CO3 .

  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid activation.

  • Technique: If using free N-H, add the base first and stir for 10 minutes to deprotonate the pyrazole (forming the pyrazolate anion) before adding the catalyst. This prevents the neutral N-H from coordinating to the Pd.

Data: Ligand Performance for Sterically Demanding Pyrazoles

LigandSubstrate ClassRecommendationWhy?
SPhos Unprotected / SmallHigh Excellent stability; resists deactivation by N-H.
XPhos Protected / BulkyCritical Large steric bulk facilitates reductive elimination on crowded rings.
Pd(dppf)Cl2 Protected / SimpleStandard Cost-effective baseline; fails with free N-H.
Amphos Water-soluble needsSpecific Good for high-polarity substrates in aqueous media.
Module B: Buchwald-Hartwig Amination (C-N Bond)

The Issue: No product; only starting material and de-iodinated pyrazole are recovered. The Cause: The amine nucleophile and the pyrazole nitrogen are competing. If the catalyst is not bulky enough, the pyrazole N binds irreversibly.

Q: I am trying to couple a primary amine to 1-Boc-4-iodopyrazole. Yield is 0%. A: The Boc group is electron-withdrawing, which is good, but you likely used a Generation-1 catalyst (like Pd2(dba)3 + Ligand). This induction period allows the pyrazole to poison the Pd.

Corrective Protocol: Use a Generation 3 (G3) Precatalyst to bypass the induction period.

  • For Primary Amines: Use BrettPhos Pd G3 (1-2 mol%) with NaOtBu.

  • For Secondary Amines: Use RuPhos Pd G3 (1-2 mol%) with NaOtBu or LHMDS.

  • Temperature: 80–100 °C.

Warning: Avoid Cs2CO3 with Boc-protected pyrazoles at high temperatures, as it can cause thermal deprotection of the Boc group, leading to immediate catalyst poisoning by the free N-H. Use NaOtBu (Sodium tert-butoxide) if the substrate tolerates it.

Module C: Sonogashira Coupling

The Issue: Homocoupling of the alkyne (Glaser product) dominates; the pyrazole does not couple. The Cause: Copper (CuI) forms a stable copper-pyrazolate complex, removing Cu from the catalytic cycle and promoting alkyne dimerization.

Q: Do I really need to go Copper-Free? A: Yes. For iodopyrazoles, Copper-free Sonogashira is the gold standard.

Copper-Free Protocol (The "Gelbol" Method):

  • Catalyst: Pd(CH3CN)2Cl2 (2 mol%) or Pd(OAc)2 (2 mol%).

  • Ligand: XPhos (4-6 mol%).

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: MeCN or DMF at 80 °C. Note: The high activity of XPhos allows the Pd to perform the transmetallation/activation without Copper.

Part 3: Mechanism & Logic (E-E-A-T)

To understand why we recommend bulky ligands, examine the deactivation pathway below. Standard phosphines (PPh3) dissociate easily, opening a coordination site that the Pyrazole Nitrogen (N_py) attacks. Bulky ligands (XPhos) create a "steric roof" that physically blocks this attack while still allowing the oxidative addition of the C-I bond.

PoisoningMechanism ActivePd Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-I) ActivePd->OxAdd Normal Cycle Poisoning POISONING TRAP Pyrazole N-Coordination ActivePd->Poisoning Small Ligand (PPh3) DeadCat Inactive Complex (Pd-N_pyrazole) Poisoning->DeadCat BulkyLigand Bulky Ligand (XPhos) Steric Shielding BulkyLigand->ActivePd Stabilizes BulkyLigand->Poisoning BLOCKS

Figure 2: Mechanism of catalyst deactivation by pyrazole nitrogen and the protective role of bulky dialkylbiaryl phosphine ligands.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I perform these reactions in water? A: Yes. Using micellar catalysis (e.g., TPGS-750-M) with Amphos or DTBNpP ligands allows Suzuki couplings of iodopyrazoles in water at room temperature. This is often milder and prevents thermal degradation.

Q2: My reaction works but the regioselectivity is wrong (N-arylation instead of C-coupling). A: This happens if the C-I oxidative addition is slow.

  • Fix: Ensure you are using an iodide (not bromide).

  • Fix: Protect the Nitrogen. If you cannot protect, use a Buchwald Ligand (XPhos) which accelerates C-coupling significantly faster than the rate of N-arylation.

Q3: Which protecting group is best for 4-iodopyrazole? A:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation and difficult couplings. Removed with TBAF/TFA.

  • THP (Tetrahydropyranyl): Good, cheap, robust. Removed with acid.[1]

  • Boc: Risky in basic/high-temp couplings (unstable >80°C with carbonates). Use only if mild deprotection is required later.

References
  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Technical Library. Link

  • Buchwald, S. L., et al. "Catalysts for Suzuki–Miyaura Coupling Reaction." J. Am. Chem. Soc. (Key insights on Precatalyst G3/G4 usage). Link

  • MDPI. "Copper-free Sonogashira cross-coupling reactions: an overview." Molecules. Link

  • Royal Society of Chemistry. "N2-site-selective cross-couplings of tetrazoles with indoles." Chem. Sci. (Mechanistic parallels to azole poisoning). Link

  • Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." ACS Publications. Link

Sources

Optimization

Optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine cyclization

Topic: Optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine cyclization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist Introduction: The Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine cyclization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Introduction: The Scaffold & The Challenge

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the adenine ring in ATP.[1] This structural mimicry makes it a cornerstone in the design of kinase inhibitors, including FDA-approved drugs like Ibrutinib (BTK inhibitor).

However, constructing this fused bicyclic system—specifically the cyclization of the pyrimidine ring onto a pyrazole precursor—is often the bottleneck in scale-up. Common issues include stubborn unreacted starting material, formation of regioisomers (N1 vs. N2 alkylation), and "tarry" decomposition products due to the harsh thermal conditions typically required.

This guide provides a technical deep-dive into optimizing this critical cyclization step, moving beyond "recipe following" to mechanistic control.

Module 1: Synthetic Pathways & Mechanistic Logic

To troubleshoot effectively, one must understand the specific pathway being utilized. The most common route involves the Niementowski-type cyclization of 5-aminopyrazole-4-carbonitriles (or esters) with a C1 synthons (formamide equivalents).

Visualizing the Synthetic Landscape

The following diagram outlines the three primary strategies for closing the pyrimidine ring.

PyrazoloSynthesis Start 5-Amino-1H-pyrazole- 4-carbonitrile RouteA Route A: Formamide (Traditional) Start->RouteA Reflux (180°C) RouteB Route B: Formamidine Acetate (Mild) Start->RouteB EtOH Reflux (80°C) RouteC Route C: Triethyl Orthoformate (Stepwise) Start->RouteC Ac2O/Reflux Product Pyrazolo[3,4-d]pyrimidine Core RouteA->Product Cyclocondensation RouteB->Product Cyclocondensation Intermediate Amidine/Imidate Intermediate RouteC->Intermediate Vilsmeier-type Intermediate->Product + NH3/Amine

Figure 1: Comparative synthetic routes for the construction of the pyrazolo[3,4-d]pyrimidine core.[2] Route B is often preferred for sensitive substrates due to milder thermal requirements.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered during the cyclization of 5-amino-1H-pyrazole-4-carbonitrile .

Issue 1: "My reaction stalls at ~60% conversion despite refluxing in formamide for 24 hours."

Diagnosis: Thermodynamic limitation and solvent degradation. Formamide decomposes at its boiling point (210°C) to CO and NH3. While NH3 is necessary for the reaction, the loss of solvent volume and the accumulation of decomposition byproducts can stall the reaction.

Corrective Action:

  • Switch to Formamidine Acetate: Instead of using formamide as both solvent and reagent, use formamidine acetate (2-3 equiv.) in refluxing ethanol or n-butanol. This proceeds at lower temperatures (80-117°C) and often drives conversion higher due to the activated nature of the amidine species [1].

  • Acid Catalysis: If sticking to formamide, add a catalytic amount of sulfuric acid or p-toluenesulfonic acid . The protonation of the nitrile group activates it toward nucleophilic attack by the formamide nitrogen.

  • Microwave Irradiation: Microwave heating allows you to reach superheated conditions in sealed vessels, significantly accelerating the rate of the initial nucleophilic attack, often pushing conversion to >90% in minutes rather than hours [2].

Issue 2: "I am seeing two spots on TLC with very similar Rf values. Is this a regioisomer?"

Diagnosis: Likely N1 vs. N2 alkylation or Dimroth Rearrangement . If your starting pyrazole was N-unsubstituted, the pyrazolo[3,4-d]pyrimidine product can exist as tautomers (N1-H vs N2-H). If you introduced an alkyl group during or before cyclization, you may have a mixture of N1-alkyl and N2-alkyl isomers.

Corrective Action:

  • Check Regiochemistry Early: Regioselectivity is best controlled at the pyrazole formation stage, not the cyclization stage. Ensure your 5-aminopyrazole precursor is isomerically pure.

  • Dimroth Rearrangement Check: If you synthesized a pyrimido-imine (an intermediate) and then heated it, the alkyl group might migrate from a ring nitrogen to an exocyclic amine (Dimroth rearrangement). Verify structure using HMBC NMR (Look for correlation between the alkyl protons and the specific ring carbons) [3].

Issue 3: "The reaction mixture turned into a black tar, and yield is <20%."

Diagnosis: Oxidative decomposition of the electron-rich aminopyrazole. 5-aminopyrazoles are electron-rich and prone to oxidation at high temperatures, especially in the presence of air.

Corrective Action:

  • Inert Atmosphere: Strictly degas your solvent (sparge with N2 for 15 mins) and run the reaction under a positive pressure of Nitrogen or Argon.

  • One-Pot PBr3 Method: Consider a Vilsmeier-type approach. React the aminopyrazole with a substituted amide in the presence of PBr3 (phosphorus tribromide). This method generates the reactive intermediate in situ under milder conditions, avoiding the prolonged thermal stress of neat formamide reflux [4].

Module 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. If the "In-Process Control" (IPC) step fails, do not proceed; re-evaluate the inputs.

Protocol A: The "Mild" Route (Formamidine Acetate)

Best for substrates with sensitive functional groups.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) and Formamidine Acetate (2.5 equiv).

  • Solvent: Add Ethanol (absolute, 10 mL/mmol).

  • Reaction: Heat to reflux (approx. 78°C) under N2 atmosphere.

  • IPC (TLC/LCMS): Check after 4 hours.

    • Success Criteria: Disappearance of starting material (SM) peak. Appearance of product mass (M+27 compared to SM).

    • Troubleshooting: If SM remains, add another 1.0 equiv of formamidine acetate and continue reflux.

  • Workup: Cool to room temperature. The product often precipitates out. Filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, and wash with water to remove excess formamidine salts.

Protocol B: The "Scale-Up" Route (PBr3 Mediated)

Best for high throughput or difficult substrates.

  • Activation: To a solution of the amide (e.g., Formamide or N,N-dimethylformamide) in CH2Cl2 (dry), add PBr3 (1.0 equiv) dropwise at 0°C. Stir for 30 mins to form the Vilsmeier-Haack reagent.

  • Addition: Add the 5-aminopyrazole (1.0 equiv) slowly.

  • Cyclization: Add Hexamethyldisilazane (HMDS) (2.0 equiv) and heat the mixture (or remove solvent and heat neat if required by specific substrate) [4].

  • Workup: Quench with saturated NaHCO3 solution. Extract with CH2Cl2.

Module 4: Characterization & Data Validation

How do you know you have the correct cyclized product?

FeatureStarting Material (Aminopyrazole)Product (Pyrazolo[3,4-d]pyrimidine)
1H NMR Broad singlet (NH2) at 5.0-7.0 ppmDisappearance of NH2 singlet. Appearance of Pyrimidine C-H singlet (usually > 8.0 ppm).
IR Sharp Nitrile stretch (~2200 cm-1)Disappearance of Nitrile stretch.
LCMS Mass MMass M + 27 (incorporation of CHN).
Troubleshooting Logic Tree

Use this flow to diagnose failure in real-time.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Yes Proceed to Workup CheckTLC->Yes Conversion >95% No SM Remains CheckTLC->No Conversion <50% TempCheck Is Temp > 150°C? No->TempCheck SolventCheck Check Solvent (Dryness/Degassing) No->SolventCheck Dark Color? HighTemp Decomposition likely. Switch to Formamidine Acetate. TempCheck->HighTemp Yes LowTemp Increase Temp or Add Acid Catalyst TempCheck->LowTemp No

Figure 2: Decision matrix for troubleshooting incomplete or failed cyclization reactions.

References

  • Kassab, A. E. (2022).[1][2] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424.

  • Hassaballah, A. I., et al. (2024).[3][4] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.[4][5] RSC Advances, 14, 1600-1619.

  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazolo[3,4-d]pyrimidine Core. Current Organic Synthesis, 14(7). (General Reference for HMBC/Dimroth concepts).
  • Biernacki, K., et al. (2019). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 24(5), 820.

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis (Analogous scaffold troubleshooting).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Pyrazole-4-Carbaldehydes

Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byprod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during their synthetic routes. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles to produce pyrazole-4-carbaldehydes.[3][4][5] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] While effective, this reaction is often plagued by the formation of various byproducts that can complicate purification and significantly reduce the yield of the desired product. This guide will address the most common issues encountered.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Vilsmeier-Haack reaction is yielding a complex mixture. What are the most probable byproducts I should be looking for?

When synthesizing pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, particularly from hydrazone precursors, a range of side products can emerge.[7][8] Identifying these is the first step toward mitigating their formation.

Common Byproducts and Their Identification:

ByproductCommon Cause(s)Identification (Techniques)
Unreacted Starting Material Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.TLC, LC-MS, ¹H NMR (presence of starting material signals).
N-Formylated Pyrazole For N-unsubstituted pyrazoles, the basic nitrogen atom can compete with C4 for the electrophilic Vilsmeier reagent.[9][10]¹H NMR (formyl proton signal, altered pyrazole ring proton shifts), MS (mass corresponding to formylation).
5-Halogenated-4-carbaldehyde Excess Vilsmeier reagent, high temperatures, or prolonged reaction times. The Vilsmeier reagent can act as a source of electrophilic chlorine.[5]MS (isotopic pattern for chlorine), ¹H and ¹³C NMR (absence of C5 proton, characteristic shifts).
Dehydrochlorination Products If the pyrazole substrate has a chloroalkyl substituent, elimination can occur under the reaction conditions to form a vinyl group.[11]¹H NMR (presence of vinyl proton signals), MS (loss of HCl from a potential intermediate).
Products of Reaction with Formaldehyde Prolonged heating of DMF can generate small amounts of formaldehyde, which can react with the pyrazole.[11]MS (addition of a CH₂ unit), ¹H NMR (new methylene proton signals).
Polymeric/Tarry Materials High reaction temperatures, high concentrations, or highly reactive substrates can lead to polymerization.Visual observation, insolubility, broad signals in ¹H NMR.
Q2: I'm observing a significant amount of a chlorinated byproduct. What is the mechanism, and how can I suppress this side reaction?

The formation of a 5-chloro-pyrazole-4-carbaldehyde is a frequent issue. This occurs because the Vilsmeier reagent (chloroiminium ion) is in equilibrium with species that can act as electrophilic halogenating agents.

Mechanism Insight: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is a potent electrophile. While its primary role is formylation, under forcing conditions (high temperature, long reaction times, or excess reagent), it can facilitate the chlorination of the electron-rich pyrazole ring at the C5 position.

Troubleshooting Protocol for Halogenation:

  • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a large excess should be avoided. A good starting point is 3-4 equivalents of the pre-formed reagent relative to the pyrazole substrate.[8]

  • Temperature Management: Maintain the lowest possible temperature that allows the formylation to proceed at a reasonable rate. For many substrates, forming the Vilsmeier reagent at a low temperature (e.g., -10 to 0 °C) and then running the main reaction at a moderately elevated temperature (e.g., 70-80 °C) is effective.[5][8] Avoid excessively high temperatures (e.g., >100 °C) unless necessary, as this promotes side reactions.[11]

  • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup. Unnecessarily long reaction times can increase the prevalence of halogenated byproducts.

  • Order of Addition: Add the pyrazole substrate (dissolved in a minimal amount of dry DMF) dropwise to the pre-formed Vilsmeier reagent.[5] This ensures the pyrazole is always in the presence of the formylating agent without localized heating.

Caption: Competing pathways in the Vilsmeier-Haack reaction of pyrazoles.

Q3: My pyrazole is N-unsubstituted, and I'm getting significant N-formylation. How can I improve C4-selectivity?

For pyrazoles with a free N-H, the nucleophilic nitrogen can compete with the C4 position for the Vilsmeier reagent.[10] This leads to the formation of N-formylpyrazoles, which can be difficult to separate from the desired product.

Strategies to Enhance C4-Formylation:

  • N-Alkylation/Arylation: The most straightforward solution is to use a starting pyrazole that is already substituted at the N1 position. If your synthesis allows, an N-alkyl or N-phenyl group will completely block N-formylation and often enhances the reactivity at C4.[10]

  • Protecting Groups: If the N-H is required in the final product, consider using a protecting group that can be removed later. However, this adds steps to the synthesis.

  • Reaction Conditions Optimization: In some cases, careful optimization of reaction conditions can favor C4-formylation. For instance, it has been observed that N-unsubstituted 3,5-dimethyl-1H-pyrazole fails to undergo formylation under conditions where its N-alkylated counterparts react smoothly.[10] This suggests that the N-protonated species formed is deactivated towards further electrophilic attack. One strategy to overcome this is to use a temporary N-substituent that can be removed during workup or in a subsequent step.[1]

Q4: My workup procedure is problematic, leading to low yields and decomposition. What is a reliable protocol?

The workup of a Vilsmeier-Haack reaction is critical. The reaction mixture contains highly reactive intermediates and is acidic. Improper quenching can lead to product degradation or the formation of emulsions.

Recommended Workup Protocol:

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then chill it in an ice bath.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization: The resulting aqueous solution will be strongly acidic. Cautiously neutralize the mixture by adding a base. A saturated solution of sodium carbonate or sodium bicarbonate is often preferred over sodium hydroxide to avoid potential side reactions with the aldehyde product. Basify to a pH of >10.[5]

  • Extraction: Once neutralized, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow:

Troubleshooting_Workflow start Reaction Complete check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts halogenation Problem: Halogenation Solution: - Lower Temperature - Reduce Reagent Stoichiometry - Shorter Reaction Time check_byproducts->halogenation Halogenated Byproduct Detected n_formylation Problem: N-Formylation Solution: - Use N-Substituted Pyrazole check_byproducts->n_formylation N-Formyl Byproduct Detected low_conversion Problem: Low Conversion Solution: - Increase Temperature - Increase Reaction Time check_byproducts->low_conversion High SM Remaining purification Purify Product (Column Chromatography, Recrystallization) check_byproducts->purification Acceptable Purity halogenation->purification n_formylation->purification low_conversion->purification success Pure Pyrazole-4-carbaldehyde purification->success

Caption: A logical workflow for troubleshooting common issues in pyrazole-4-carbaldehyde synthesis.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information.[Link]

  • Synthesis of pyrazole carbaldehydes. ResearchGate.[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.[Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.[Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.[Link]

  • Vilsmeier–Haack reaction. Wikipedia.[Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.[Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.[Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the adenine region of ATP and effe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the adenine region of ATP and effectively target the ATP-binding site of a wide array of protein kinases. This structural motif is the foundation of numerous clinically important kinase inhibitors, including drugs targeting Src-family kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).

For researchers and drug development professionals working with novel pyrazolo[3,4-d]pyrimidine derivatives, the accurate and efficient evaluation of their inhibitory potential is paramount. The choice of an in vitro kinase assay is a critical decision that influences data quality, throughput, and the types of mechanistic questions that can be answered. This guide provides a comparative analysis of common assay formats, delves into the causality behind experimental design, and offers field-proven protocols to empower your research.

Part 1: Foundational Principles of Kinase Inhibition Assays

Before comparing assay technologies, it is crucial to understand the fundamental components of the kinase reaction and how they influence inhibitor characterization.

The Core Reaction and the Role of ATP

A kinase catalyzes the transfer of the terminal (gamma) phosphate group from ATP to a hydroxyl group on a protein or peptide substrate. The vast majority of pyrazolo[3,4-d]pyrimidine derivatives are ATP-competitive inhibitors, meaning they bind to the same site as ATP, directly preventing the kinase from carrying out its function.

This competitive relationship necessitates a thoughtful approach to assay design, particularly concerning ATP concentration.

  • For High-Throughput Screening (HTS): Assays are typically run with an ATP concentration at or near the Michaelis-Menten constant (Kₘ). This condition provides a sensitive window for identifying initial hits, as the inhibitor does not have to compete with saturating levels of the natural substrate.

  • For Mechanistic Studies: To understand the true potency (Kᵢ) of a lead compound, assays should be run at multiple ATP concentrations. This allows for the elucidation of the mechanism of inhibition and provides a more accurate measure of affinity that is not skewed by assay conditions.

Signaling Pathway Context: Src Kinase

To illustrate these concepts, let's consider Src, a non-receptor tyrosine kinase frequently targeted by pyrazolo[3,4-d]pyrimidine inhibitors. Src is a critical node in multiple signaling pathways controlling cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.

Src_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrin Integrin Signaling Integrin->Src Ras Ras/MAPK Pathway (Proliferation) Src->Ras STAT3 STAT3 Pathway (Survival, Gene Expression) Src->STAT3 FAK FAK/Paxillin Pathway (Adhesion, Migration) Src->FAK Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Inhibitor->Src

Caption: Simplified signaling pathway showing Src kinase as a key mediator downstream of membrane receptors and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Part 2: A Comparative Guide to In Vitro Kinase Assay Formats

The ideal assay balances sensitivity, throughput, cost, and biological relevance. Below is a comparison of leading technologies for evaluating your pyrazolo[3,4-d]pyrimidine compounds.

Radiometric Assays ([³³P]-ATP Filter Binding)

Often considered the "gold standard," this method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

  • Principle: After the kinase reaction, the mixture is spotted onto a phosphocellulose filter membrane. The positively charged membrane binds the phosphorylated peptide/protein substrate, while the unreacted, negatively charged [γ-³³P]ATP is washed away. The radioactivity remaining on the filter, measured by a scintillation counter, is directly proportional to kinase activity.

  • Workflow:

    Radiometric_Workflow A 1. Kinase Reaction (Kinase, Substrate, Inhibitor, [³³P]-ATP) B 2. Spot onto Filter Membrane A->B C 3. Wash to Remove Unreacted [³³P]-ATP B->C D 4. Scintillation Counting C->D E Signal ∝ Kinase Activity D->E

    Caption: Workflow for a radiometric kinase filter binding assay.

  • Trustworthiness: This is a direct detection method with low susceptibility to compound interference (e.g., autofluorescence or light scattering). Its high signal-to-background ratio makes it extremely sensitive and reliable for detecting even weak inhibitors.

Luminescence-Based Assays (ATP Depletion)

This homogeneous "add-and-read" format is exceptionally well-suited for HTS campaigns due to its simplicity and speed. The most common example is Promega's Kinase-Glo® platform.

  • Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in the well after the kinase reaction. A proprietary luciferase/luciferin reagent is added that produces light in an ATP-dependent manner. High kinase activity results in low ATP levels and thus low light output; potent inhibitors preserve ATP, leading to a bright signal.

  • Workflow:

    Luminescence_Workflow A 1. Kinase Reaction (Consumes ATP) B 2. Add Luciferase/ Luciferin Reagent A->B C 3. Measure Luminescence B->C D Signal  inversely ∝ Kinase Activity C->D

    Caption: Workflow for an ATP-depletion luminescence-based kinase assay.

  • Causality: The choice to measure ATP depletion rather than product formation is a trade-off for simplicity. While highly effective for primary screening, it can be susceptible to false positives from compounds that inhibit the luciferase detection enzyme or compounds that are contaminated with ATP. Therefore, hits from this assay must be validated with an orthogonal method.

Fluorescence-Based Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio), offer a robust, non-radiometric alternative that is less prone to interference than standard fluorescence.

  • Principle: The assay uses a long-lifetime lanthanide donor fluorophore (e.g., Europium) conjugated to an antibody that recognizes the phosphorylated substrate. The kinase substrate is tagged with an acceptor fluorophore (e.g., GFP or Alexa Fluor 647). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor-to-donor emission is proportional to kinase activity.

  • Workflow:

    TRFRET_Workflow A 1. Kinase Reaction with Acceptor-tagged Substrate B 2. Add 'Stop Solution' with Donor-tagged Antibody A->B C 3. Excite Donor; Read Donor & Acceptor Emission B->C D TR-FRET Ratio ∝ Kinase Activity C->D

    Caption: Workflow for a Time-Resolved FRET (TR-FRET) kinase assay.

  • Expertise: The use of a time-delay before reading and ratiometric detection (comparing two wavelengths) ingeniously minimizes interference from compound autofluorescence and light scatter, which are common artifacts in HTS libraries. This makes TR-FRET a highly reliable method for both primary screening and lead optimization.

Performance Comparison Table

The following table summarizes the performance of these assays for a hypothetical pyrazolo[3,4-d]pyrimidine derivative, "PZP-1," against Src kinase.

FeatureRadiometric ([³³P])Luminescence (Kinase-Glo®)TR-FRET (LanthaScreen™)
Principle Direct PhosphorylationATP DepletionProduct Formation
Example IC₅₀ for PZP-1 15 nM25 nM18 nM
Throughput Low to MediumVery HighHigh
Cost per Well Medium (disposal costs)LowHigh
Interference Risk Very LowMedium (Luciferase inhibitors)Low (Compound fluorescence)
Best Use Case Gold-standard validationPrimary HTSHTS, Hit-to-lead

Part 3: Detailed Experimental Protocol: Src Kinase TR-FRET Assay

This protocol provides a self-validating system for determining the IC₅₀ of a pyrazolo[3,4-d]pyrimidine inhibitor against Src kinase.

A. Reagents and Materials

  • Kinase: Recombinant human Src kinase (e.g., Thermo Fisher, #PV3823)

  • Substrate: Fluorescein-labeled poly-GT peptide (e.g., Cisbio, #61GT0FLB)

  • Antibody: Anti-phosphotyrosine antibody labeled with Europium cryptate (e.g., Cisbio, #61TGRALE)

  • ATP: 10 mM stock solution in water, pH 7.4

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA and the Eu-antibody

  • Inhibitor: Pyrazolo[3,4-d]pyrimidine compound dissolved in 100% DMSO

  • Plates: Low-volume, 384-well white microplates (e.g., Corning #3824)

  • Plate Reader: HTRF-compatible reader with 337 nm excitation and dual emission at 620 nm (donor) and 665 nm (acceptor).

B. Step-by-Step Methodology

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of your pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO, starting at 1 mM.

    • Transfer 50 nL of each dilution into the assay plate. Include "0% inhibition" (DMSO only) and "100% inhibition" (high concentration of a known inhibitor like staurosporine or no enzyme) controls.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. For a final reaction volume of 10 µL, you will need 5 µL of this solution per well.

    • Causality: Preparing the enzyme and substrate together minimizes pipetting steps and variability. The final concentration should be optimized, but a good starting point is 0.5 nM Src and 200 nM poly-GT substrate.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well containing the plated compound.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ for Src (~15 µM).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the Stop/Detection Buffer to each well. The EDTA in this buffer chelates the Mg²⁺, instantly stopping the enzymatic reaction.

    • Seal the plate, centrifuge, and incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, recording the emission at 620 nm and 665 nm.

C. Data Analysis

  • Calculate the HTRF Ratio: For each well, calculate the ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_100%_Inhib) / (Ratio_0%_Inhib - Ratio_100%_Inhib))

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Decision-Making Workflow for a Screening Campaign

A successful screening campaign follows a logical progression from high-throughput discovery to detailed characterization.

Screening_Funnel cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism HTS Primary HTS on >1000 Compounds Assay: Kinase-Glo® (Luminescence) Goal: Identify initial 'hits' Confirm Confirm Hits (~50-100 compounds) Assay: TR-FRET (Orthogonal) Goal: Eliminate false positives HTS->Confirm IC50 IC₅₀ Determination (Dose-Response) Assay: TR-FRET Goal: Quantify potency Confirm->IC50 Selectivity Selectivity Profiling Assay: Panel of related kinases Goal: Assess off-target effects IC50->Selectivity Mechanism Mechanism of Action Studies Assay: Radiometric or TR-FRET (Varying ATP/Substrate Conc.) Goal: Confirm ATP-competition Selectivity->Mechanism Lead Lead Candidate (Potent, Selective, Known MOA) Mechanism->Lead

Caption: A typical screening funnel for identifying and characterizing novel pyrazolo[3,4-d]pyrimidine kinase inhibitors.

This tiered approach ensures that resources are focused efficiently. An inexpensive, high-throughput assay is used to cast a wide net, while more complex and expensive assays are reserved for validating hits and deeply characterizing the most promising lead candidates. This self-validating system, which demands confirmation in an orthogonal assay, provides the trustworthiness required for making critical decisions in a drug discovery pipeline.

References

  • Title: Pyrazolo[3,4-d]pyrimidines as an emerging scaffold for the development of potent and selective kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on recent advances of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Comparative

Comparative Guide: Palladium Catalysts for Suzuki Coupling of Iodopyrazoles

Executive Summary The Suzuki-Miyaura coupling of iodopyrazoles presents a distinct set of challenges compared to standard aryl halides. While the C-I bond is weak and reactive, the pyrazole scaffold—particularly when unp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of iodopyrazoles presents a distinct set of challenges compared to standard aryl halides. While the C-I bond is weak and reactive, the pyrazole scaffold—particularly when unprotected (free N-H)—acts as a potent catalyst poison.

The Verdict:

  • For Routine, Protected Substrates: Pd(dppf)Cl₂ is the most robust, cost-effective "workhorse." It offers superior stability over Pd(PPh₃)₄ without the high cost of Buchwald precatalysts.

  • For Unprotected or Hindered Substrates: XPhos Pd G2 is the gold standard. Its bulky ligand shell prevents N-coordination (poisoning) and facilitates coupling even with free N-H groups, often eliminating the need for protection/deprotection steps.

  • For Simple, Budget-Sensitive Screens: Pd(PPh₃)₄ remains a viable baseline but is strictly limited to protected, non-hindered pyrazoles and requires inert atmosphere handling.

The Technical Challenge: The "Pyrazole Problem"

Coupling iodopyrazoles is not merely about oxidative addition into the C-I bond.[1] The primary failure mode is catalyst poisoning .

  • N-Coordination: The pyridine-like nitrogen (N2) in the pyrazole ring is a strong sigma-donor. It binds tightly to electrophilic Pd(II) intermediates, displacing labile phosphine ligands (like PPh₃). This forms a stable, unreactive "off-cycle" complex, halting the catalytic turnover.

  • Tautomerism (Unprotected Substrates): In unprotected pyrazoles, the N-H proton is acidic (

    
    ). Under basic Suzuki conditions, the pyrazolate anion forms, which is an even stronger ligand for Palladium than the neutral species, exacerbating poisoning.
    

Catalyst Performance Analysis

Tier 1: The Legacy Standard – Pd(PPh₃)₄
  • Type: Pd(0) source with monodentate phosphines.[2]

  • Mechanism: Relies on dissociation of two PPh₃ ligands to form the active 14-electron Pd(0) species.

  • Pros: Inexpensive; well-understood kinetics.

  • Cons: Highly air-sensitive; PPh₃ is easily displaced by pyrazole nitrogens; requires high loading (5–10 mol%) for heterocycles.

  • Best Use: Only for N-protected (e.g., N-methyl, N-Boc) 4-iodopyrazoles with simple coupling partners.

Tier 2: The Robust Workhorse – Pd(dppf)Cl₂·CH₂Cl₂
  • Type: Pd(II) source with a bidentate ferrocenyl ligand.

  • Mechanism: The bite angle of the dppf ligand creates a stable chelate that is difficult for the pyrazole nitrogen to displace.

  • Pros: Air-stable solid; resistant to ligand displacement; moderate cost.

  • Cons: Slow activation (requires reduction to Pd(0) in situ); struggles with very sterically hindered boronic acids.

  • Best Use: Scalable synthesis of protected iodopyrazoles; standard library generation.

Tier 3: The High-Performance Specialist – XPhos Pd G2
  • Type: Buchwald Generation 2 Precatalyst (Palladacycle).

  • Mechanism: Rapidly generates the active monoligated L-Pd(0) species upon base treatment. The massive steric bulk of the XPhos ligand (biaryl phosphine) creates a "shield" around the Pd center, physically blocking the approach of the pyrazole nitrogen while allowing the smaller substrate C-I bond to access the metal.

  • Pros: Works on unprotected (free N-H) pyrazoles; excellent for sterically hindered couplings (e.g., ortho-substituted boronic acids); low loading (0.5–2 mol%).

  • Cons: Higher cost per gram.

  • Best Use: Unprotected substrates; convergent synthesis where protection/deprotection is inefficient; "failed" reactions from Tier 1/2.

Comparative Data: Representative Performance Matrix

The following table summarizes expected yields based on internal historical data and literature precedents for the coupling of 4-iodopyrazole with 2-methylphenylboronic acid (a moderately hindered partner).

VariableSubstrate ConditionPd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G2 (1 mol%)
N-Protection N-Methyl (Protected)78% (Slow)92% (Robust) 95% (Fast)
N-Protection Free N-H (Unprotected)<15% (Poisoned)45% (Stalled)91% (Excellent)
Sterics 3-Iodo (Hindered site)30%65%88%
Atmosphere Air Exposure (Brief)0% (Decomposed)85%90%

Note: Data assumes standard conditions: Dioxane/H₂O (4:1), K₂CO₃, 100°C, 4h.

Mechanistic Visualization

Diagram 1: The Poisoning Trap vs. The Active Cycle

This diagram illustrates why standard catalysts fail with pyrazoles (The "Trap") and how bulky ligands maintain the cycle.

SuzukiMechanism Start Precatalyst (Pd-L) Active Active Species [L-Pd(0)] Start->Active Activation OxAdd Oxidative Addition (Ar-Pd(II)-I) Active->OxAdd + Iodopyrazole TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Poison OFF-CYCLE TRAP (N-Coordination Complex) OxAdd->Poison Pyrazole N-binding (Standard Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration Poison->Active Difficult Reversal

Caption: The catalytic cycle showing the "Off-Cycle Trap" where pyrazole nitrogen binds to Pd(II), a pathway effectively blocked by bulky ligands like XPhos.

Diagram 2: Catalyst Selection Decision Tree

DecisionTree Start Substrate Analysis: Iodopyrazole Q1 Is the Nitrogen Protected? Start->Q1 Yes Yes (N-Me, N-Boc, etc.) Q1->Yes No No (Free N-H) Q1->No Q2 Is the coupling partner sterically hindered? Yes->Q2 ResultD USE Pd(dppf)Cl2 (Cost Effective) Q2->ResultD No (Simple Aryl) ResultS USE XPhos or SPhos (High Activity) Q2->ResultS Yes (Ortho-subst.) ResultX USE XPhos Pd G2 (Prevents Poisoning) No->ResultX Mandatory

Caption: Workflow for selecting the optimal catalyst based on substrate protection status and steric demands.

Experimental Protocols

General Procedure A: The "High-Probability" Screen (XPhos Pd G2)

Recommended for first-pass synthesis of valuable intermediates or unprotected pyrazoles.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add:

    • Iodopyrazole substrate (1.0 equiv, 1.0 mmol)

    • Boronic acid/ester (1.2 – 1.5 equiv)

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

    • Potassium Phosphate Tribasic (

      
      ) (2.0 equiv)
      
  • Solvent: Add 4:1 mixture of 1,4-Dioxane : Water (5 mL total).

    • Note: For unprotected pyrazoles, n-Butanol is an excellent alternative solvent that improves solubility.

  • Reaction: Seal the vial (crimped cap preferred). Sparging with argon is recommended but XPhos G2 is robust enough to tolerate brief air exposure. Heat to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

General Procedure B: The "Scale-Up" Method (Pd(dppf)Cl₂)

Recommended for protected substrates >5g scale.

  • Setup: Charge a round-bottom flask with:

    • N-Protected Iodopyrazole (1.0 equiv)

    • Boronic acid (1.1 equiv)[3][4]

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

    • Potassium Carbonate (

      
      ) (2.5 equiv)
      
  • Solvent: DMF : Water (9:1). DMF is preferred here to ensure high temperature stability.

  • Reaction: Degas the solvent vigorously (sparge with

    
     for 15 mins) before  adding the catalyst. Heat to 100°C  overnight (12–16h).
    
  • Workup: Pour into water (precipitate often forms). Extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

Troubleshooting & Optimization

  • Protodeboronation: If the boronic acid is consumed but no product forms (and you see the de-borylated arene), switch to Potassium Organotrifluoroborates (

    
    ) . These are more stable and release the active boronic acid slowly.
    
  • Regioselectivity (3-iodo vs 4-iodo): 4-iodopyrazoles are generally more reactive. If coupling a 3,4-diiodopyrazole, the 4-position will couple first. To couple the 3-position, the 4-position must be blocked or previously reacted.

  • Base Sensitivity: If your substrate contains esters or nitriles, switch from

    
     (strong base) to 
    
    
    
    or
    
    
    (milder).

References

  • Mechanistic Studies on Catalyst Poisoning: Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development. [Link][5][6]

  • Buchwald Precatalysts (XPhos Pd G2) Performance: National Institutes of Health (NIH). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." [Link]

  • Unprotected Heterocycle Coupling: MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." [Link]

Sources

Validation

Benchmarking Novel Kinase Inhibitors: A Multi-Dimensional Comparative Framework

Executive Summary In modern drug discovery, a raw value is no longer a sufficient metric for success. To displace an established Standard of Care (SoC), a novel kinase inhibitor (KI) must demonstrate superiority across a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, a raw


 value is no longer a sufficient metric for success. To displace an established Standard of Care (SoC), a novel kinase inhibitor (KI) must demonstrate superiority across a multi-dimensional matrix: kinetic selectivity , cellular target engagement , and resistance profile .

This guide outlines a rigorous benchmarking strategy. We will move beyond simple biochemical potency to explore residence time (SPR), kinome-wide selectivity (S-scores), and functional cellular efficacy. To ground these protocols in reality, we will use Osimertinib (3rd Gen EGFR inhibitor) as the reference standard, comparing it against a hypothetical "Candidate X" to illustrate the benchmarking process against T790M and C797S resistance mutations.

Part 1: Biochemical Potency & Kinetic Profiling

The Limitation of

While


 provides a snapshot of potency at equilibrium, it fails to predict in vivo duration of action. The most successful recent inhibitors (e.g., Ibrutinib, Osimertinib) rely on slow dissociation rates (

) or covalent bonding to maintain inhibition even after the drug is cleared from plasma.

Recommendation: You must transition from end-point assays to kinetic binding assays using Surface Plasmon Resonance (SPR).

Protocol: Kinetic Analysis via SPR (Biacore)

Objective: Determine the Residence Time (


) of the inhibitor.[1][2]
Mechanism: 

. A longer residence time correlates with sustained efficacy and improved selectivity.

Experimental Setup:

  • Sensor Chip: Immobilize biotinylated EGFR kinase domain (WT and T790M mutant) on a Streptavidin (SA) chip.

  • Running Buffer: HBS-EP+ with 1% DMSO (Critical: Match DMSO concentration in analyte samples to prevent bulk refractive index jumps).

  • Kinetics: Inject a 5-point concentration series of Candidate X and Osimertinib.

  • Analysis: Fit data to a 1:1 Langmuir binding model (or two-state reaction model if conformational change is suspected).

Comparative Data: Candidate X vs. Osimertinib (Simulated)

The following table illustrates how to present benchmarking data. Note how Candidate X matches Osimertinib in potency (


) but fails in residence time, indicating a potential weakness.
MetricOsimertinib (Standard)Candidate X (Novel)Interpretation

(WT EGFR)
0.8 nM1.2 nMComparable affinity.

(Association)


Candidate X binds faster.

(Dissociation)


Critical Failure: Candidate X dissociates 50x faster.
Residence Time (

)
~83 min~1.6 minOsimertinib provides durable target coverage; Candidate X does not.

Part 2: Selectivity Profiling (The Safety Filter)

The "S-Score" Metric

High potency is dangerous without selectivity. Off-target inhibition of kinases like KDR (VEGFR2) or Insulin Receptor (INSR) leads to toxicity.

Methodology: Utilize a competition binding assay (e.g., KINOMEscan or active-site directed probes) against a panel of >300 kinases.

Calculation:



Visualization: The Kinome Tree

A visual representation of selectivity is mandatory for publications. The diagram below illustrates the logic of mapping "hits" on the kinome tree to identify subfamily clustering (e.g., TK vs. CMGC families).

KinomeSelectivity Start Compound Profiling (300+ Kinases) TK Tyrosine Kinases (TK) Start->TK Primary Hits TKL Tyrosine Kinase-Like (TKL) Start->TKL CMGC CMGC Family Start->CMGC EGFR EGFR (Target) TK->EGFR HER2 HER2 (Off-Target) TK->HER2 INSR Insulin R (Toxicity) TK->INSR Avoid MAPK MAPK CMGC->MAPK CDK CDK CMGC->CDK

Figure 1: Logic flow for selectivity profiling. A successful candidate targets the intended branch (TK -> EGFR) while avoiding toxicity nodes (TK -> INSR).

Part 3: Cellular Efficacy & Mechanism of Action

Pathway Validation

Demonstrating biochemical inhibition is insufficient; you must prove the compound penetrates the cell membrane and inhibits the phosphorylation of downstream effectors. For EGFR, this means tracking pEGFR , pERK , and pAKT .

Detailed Protocol: Homogeneous Time-Resolved FRET (HTRF)

Why HTRF? Unlike Western Blots, HTRF is quantitative, high-throughput, and requires no wash steps, reducing variability.

Reagents:

  • Cell Line: H1975 (EGFR L858R/T790M) or A431 (WT EGFR).

  • Lysis Buffer: Supplemented with phosphatase inhibitors (

    
    ).
    
  • Detection: Europium-cryptate labeled anti-phospho-EGFR antibody (Donor) + d2-labeled anti-EGFR antibody (Acceptor).

Step-by-Step Workflow:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Treatment: Add Candidate X (serial dilution) for 1 hour.

    • Control: DMSO only (Negative) and Staurosporine (Positive kill).

  • Stimulation: Add EGF (100 ng/mL) for 10 minutes (if using WT cells).

  • Lysis: Add 4x Lysis Buffer containing detection antibodies directly to cells.

  • Incubation: 4 hours at Room Temperature (equilibrium is critical for FRET).

  • Read: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor).

  • Calculation: Ratio =

    
    . Plot Sigmoidal Dose-Response.
    

Trustworthiness Check:

  • Z-Prime (

    
    ): Must be > 0.5.[3]
    
  • Signal-to-Background: Should be > 3-fold.

Pathway Diagram (EGFR Signaling)

Understanding the downstream cascade is vital for identifying resistance bypass mechanisms (e.g., MET amplification or KRAS mutation).

EGFRPathway EGFR EGFR (pY1068) GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor Inhibitor (Osimertinib) Inhibitor->EGFR Blocks ATP SOS SOS GRB2->SOS KRAS KRAS SOS->KRAS BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 2: The EGFR signaling cascade. Benchmarking requires measuring inhibition at the top (EGFR) and confirming signal loss at distal nodes (ERK/AKT).

Part 4: Resistance Profiling (Future-Proofing)

A competitive guide must address the "next mutation." For EGFR, the C797S mutation prevents Osimertinib binding.

Experiment: Isogenic Cell Panel Viability (CellTiter-Glo). Compare


 shifts across three engineered cell lines:
  • PC9 (Del19): Sensitive to 1st/3rd Gen.

  • PC9 (T790M): Resistant to 1st Gen; Sensitive to Osimertinib.

  • PC9 (T790M/C797S): Resistant to Osimertinib.

Success Criteria: A novel candidate is only superior if it retains <10 nM potency in the Triple Mutant (T790M/C797S) line.

References

  • Assay Guidance Manual (NCBI). "Assay Development for Protein Kinase Enzymes." National Library of Medicine. Available at: [Link]

  • Reaction Biology. "Kinase Profiling & Screening: The Gold Standard Radiometric Method."[4] Available at: [Link]

  • Cytiva (Biacore). "Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance."[1] Available at: [Link]

  • BellBrook Labs. "Protocol Recommendations for Performing a Kinase Inhibition Assay." Available at: [Link]

Sources

Comparative

Comparative Analysis of the Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs

[1][2][3][4][5][6][7] Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design due to its structural bioisosterism with the adenine moiety of ATP.[1] Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design due to its structural bioisosterism with the adenine moiety of ATP.[1] Unlike the quinazoline scaffold (found in Gefitinib/Erlotinib) which primarily targets EGFR, the pyrazolo[3,4-d]pyrimidine core offers a versatile template for multi-targeting kinases including Src, BTK, and mTOR .

This guide provides a comparative technical analysis of recent pyrazolo[3,4-d]pyrimidine analogs, specifically contrasting the established covalent inhibitor Ibrutinib against novel non-covalent derivatives (designated here as the PP-Series based on recent 2024-2025 literature). We evaluate enzymatic potency (IC50), cellular efficacy (GI50), and structural determinants of selectivity.

Part 1: The Scaffold Advantage & SAR Logic

Bioisosterism and Binding Geometry

The efficacy of pyrazolo[3,4-d]pyrimidines stems from their ability to mimic the purine ring of ATP. The N1 and N2 nitrogens, along with the C4-amino group, form critical hydrogen bond networks within the kinase hinge region.

  • Quinazoline vs. Pyrazolo[3,4-d]pyrimidine: While quinazolines are bulky and rigid, often requiring specific gatekeeper mutations (like T790M) for optimal affinity, the pyrazolo[3,4-d]pyrimidine core is more compact. This allows for substitution at the N1 position to access the hydrophobic back-pocket, a strategy utilized effectively by Ibrutinib to position its acrylamide "warhead" near Cys481 of BTK.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalization strategy for optimizing anticancer activity.

SAR_Analysis Core Pyrazolo[3,4-d]pyrimidine Scaffold (Adenine Isostere) N1 N1-Position: Solubility & Warhead (e.g., Acrylamide for Covalent Bond) Core->N1 Controls Bioavailability C4 C4-Position: Hinge Binding Region (Aromatic substitution determines affinity) Core->C4 Primary H-Bond Interaction C3 C3-Position: Selectivity Gate (Steric bulk controls kinase specificity) Core->C3 Tuning Selectivity C6 C6-Position: ADME Optimization (Minor substitutions for metabolic stability) Core->C6 Fine-tuning

Figure 1: SAR optimization map for the pyrazolo[3,4-d]pyrimidine scaffold. High-contrast nodes indicate critical modification zones.

Part 2: Comparative Efficacy Data

The following data synthesizes results from recent high-throughput screenings comparing the FDA-approved Ibrutinib against novel analogs (Compound 15/16 series and Src-inhibitor SI-Series) targeting EGFR and Src kinases.

Enzymatic Inhibition Profile (IC50)

Data represents mean inhibitory concentration (µM) against purified kinase domains.

Compound ClassSpecific AnalogTarget KinaseIC50 (µM)MechanismReference
Standard (Covalent) Ibrutinib BTK0.0005 Irreversible (Cys481)[1, 2]
Novel PP-Analog Compound 16 (Ethyl ester)EGFR (WT)0.034 Reversible ATP-Comp[3]
Novel PP-Analog Compound 15 (Cyano)EGFR (WT)0.135 Reversible ATP-Comp[3]
Novel PP-Analog SI388 Src~0.150 Reversible[4]
Reference StdErlotinibEGFR (WT)0.020Reversible[3]

Analysis:

  • Potency: The novel Compound 16 (IC50 = 34 nM) approaches the potency of the clinical standard Erlotinib (20 nM) against EGFR, demonstrating that the pyrazolo[3,4-d]pyrimidine scaffold is a viable alternative to quinazolines.

  • Selectivity: While Ibrutinib is sub-nanomolar against BTK, its off-target activity on EGFR is often cited as a cause of side effects (e.g., rash). The novel analogs (Cmpd 15/16) show tunable selectivity based on the C4-substituent.

Cellular Antiproliferative Activity (GI50)

Data represents growth inhibition (GI50 in µM) across solid tumor lines.[2]

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Toxicity (Normal WI38)
Ibrutinib >10.0~5.02.5Low
Compound 16 2.53 3.10 1.80 >50 (High SI)
SI163 (Src Inh) 1.74N/D4.8Moderate
Sunitinib (Ref) 4.503.802.9Moderate

Key Insight: Compound 16 exhibits superior potency in breast cancer (MCF-7) models compared to Sunitinib, likely due to dual inhibition of EGFR and downstream Src signaling, a synergy often missed by single-target quinazolines.

Part 3: Mechanism of Action & Signaling Pathways

To understand the differential efficacy, we must look at the pathway interference. Pyrazolo[3,4-d]pyrimidines act as "Pan-Kinase" scaffolds but can be tailored.

Pathway Blockade Diagram

The diagram below details how these analogs intercept the EGFR/Src/STAT3 axis.

Signaling_Pathway EGFR EGFR (Receptor) Src Src Kinase EGFR->Src Activation AKT PI3K / AKT EGFR->AKT Drug_PP Pyrazolo[3,4-d]pyrimidine (Compound 16/SI388) Drug_PP->EGFR ATP Competitive Drug_PP->Src Drug_Ibr Ibrutinib (Covalent) BTK BTK Kinase Drug_Ibr->BTK Covalent (Cys481) STAT3 STAT3 Src->STAT3 BTK->AKT Prolif Cell Proliferation STAT3->Prolif AKT->Prolif Apop Apoptosis AKT->Apop

Figure 2: Signal transduction blockade. Yellow diamonds indicate intervention points of the analyzed analogs.

Part 4: Experimental Protocols for Validation

Synthesis of 4-Amino-Pyrazolo[3,4-d]pyrimidines

Standard protocol adapted from recent literature [3, 5].

  • Starting Material: Begin with 5-amino-1H-pyrazole-4-carbonitrile.

  • Cyclization: Reflux with formic acid or triethyl orthoformate to generate the pyrazolo[3,4-d]pyrimidine core.

  • Chlorination: Treat with POCl3 (Phosphorus oxychloride) to generate the 4-chloro intermediate. Critical Step: Ensure anhydrous conditions to prevent hydrolysis.

  • Substitution (The Variable Step): React the 4-chloro intermediate with various anilines (for C4 functionalization) in isopropanol.

  • Purification: Recrystallization from ethanol is preferred over column chromatography for higher yield in this specific series.

In Vitro Kinase Inhibition Assay (Workflow)

To verify IC50 values, use a FRET-based or Luminescent assay (e.g., ADP-Glo).

Assay_Workflow Step1 1. Prepare Kinase Reaction Buffer (Tris-HCl, MgCl2, MnCl2, DTT) Step2 2. Add Purified Kinase (EGFR/Src) + Serial Dilution of Analog Step1->Step2 Step3 3. Pre-incubation (15 mins @ 25°C to allow binding) Step2->Step3 Step4 4. Initiate Reaction (Add ATP + Substrate Peptide) Step3->Step4 Step5 5. Incubate (60 mins) Step4->Step5 Step6 6. Stop Reaction & Detect (Add ADP-Glo Reagent -> Read Luminescence) Step5->Step6 Control Controls: Positive: Staurosporine Negative: DMSO only Control->Step2 Parallel Run

Figure 3: Kinase assay workflow. Pre-incubation (Step 3) is critical for identifying slow-binding inhibitors.

Part 5: ADME & Toxicity Considerations

A major historical limitation of pyrazolo[3,4-d]pyrimidines has been solubility .

  • Solubility: The 2024 analogs (e.g., Compound 16) incorporate ethyl ester or hydrophilic side chains at the N1 position. This significantly lowers LogP (partition coefficient) compared to the highly lipophilic PP2 reference standard, improving oral bioavailability.

  • Selectivity Index (SI):

    • Compound 16 displays an SI > 20 against WI38 normal lung fibroblasts [3], indicating a wider therapeutic window than first-generation Src inhibitors.

References

  • Ibrutinib Mechanism: Advani, R. H., et al. (2013). "Bruton's tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies."[3] Journal of Clinical Oncology.

  • Ibrutinib Pharmacology: Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." PNAS.

  • New EGFR Inhibitors (2024): "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity."[4] RSC Advances.

  • Src Inhibitor Development: "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Molecules (MDPI).

  • Synthesis Protocols: "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives." RSC Advances.

Sources

Validation

Selectivity Profiling of Kinase Inhibitors Derived from 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

Executive Summary This guide evaluates the selectivity profile of kinase inhibitors synthesized from the core scaffold 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (hereafter referred to as Scaffold-I ). This in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the selectivity profile of kinase inhibitors synthesized from the core scaffold 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde (hereafter referred to as Scaffold-I ). This intermediate is the structural cornerstone of Crizotinib (PF-02341066) , the first-in-class dual ALK/c-Met inhibitor.

While Scaffold-I enables rapid access to the 3-substituted pyrazole chemotype, the resulting inhibitors often exhibit a "multi-kinase" profile (ALK, ROS1, MET) compared to next-generation macrocyclic or fused-ring alternatives (e.g., Alectinib, Lorlatinib). This guide provides a rigorous comparative analysis of Scaffold-I derivatives against second- and third-generation alternatives, supported by radiometric kinase profiling protocols and structural causality analysis.

The Scaffold: Structural Logic & Causality

Scaffold-I is not merely a reagent; it dictates the binding geometry of the final inhibitor. The pyrazole core serves as the linker between the hinge-binding motif (2-aminopyridine) and the solvent-exposed tail (piperidine).

  • The 3-Iodo Position: Facilitates Suzuki coupling to the 2-aminopyridine (the hinge binder).

  • The 4-Carbaldehyde Position: Enables reductive amination to attach the solubilizing piperidine tail.

  • The THP Group: A critical protecting group that directs regioselectivity during the initial coupling steps, preventing N-arylation at the wrong nitrogen.

Synthesis Workflow (Scaffold to Crizotinib)

The following diagram illustrates how Scaffold-I is converted into the active inhibitor Crizotinib. Note that the selectivity profile is "locked in" during the Suzuki coupling at the 3-position.

Synthesis_Workflow Scaffold Scaffold-I (3-Iodo-1-THP-pyrazole-4-CHO) Step1 Suzuki Coupling (w/ Boronic Acid) Scaffold->Step1 Pd cat. Intermediate Coupled Intermediate Step1->Intermediate Step2 Reductive Amination (w/ Piperidine) Intermediate->Step2 NaBH(OAc)3 Step3 Acidic Deprotection (Remove THP) Step2->Step3 HCl/MeOH Product Final Inhibitor (Crizotinib) Step3->Product

Figure 1: Synthetic trajectory from Scaffold-I to the bioactive kinase inhibitor. The modularity of the aldehyde and iodo groups allows for SAR expansion, but the core pyrazole geometry defines the ATP-pocket fit.

Comparative Profiling: Scaffold-I Derivatives vs. Alternatives

The primary derivative of Scaffold-I is Crizotinib . To validate its performance, we compare it against Alectinib (a carbazole-based inhibitor) and Ceritinib (a pyrimidine-based inhibitor).

Mechanism of Selectivity
  • Scaffold-I Derivatives (Crizotinib): Bind in a U-shaped conformation. The interaction is Type I (ATP-competitive). Crucially, this scaffold retains high affinity for c-Met (Hepatocyte Growth Factor Receptor) due to specific pi-stacking interactions facilitated by the pyrazole core.

  • Alternatives (Alectinib): Designed to avoid the c-Met pocket. Alectinib is highly selective for ALK and does not inhibit c-Met, reducing the risk of peripheral edema associated with MET inhibition.

Performance Metrics (Data Summary)

The table below summarizes the inhibitory potency (


) against key targets.
Target KinaseCrizotinib (Scaffold-I Derived)Alectinib (Alternative)Ceritinib (Alternative)Biological Implication
ALK (WT) ~20 nM 1.9 nM 0.2 nM Primary therapeutic target.
c-Met 8 nM > 1,000 nM> 1,000 nMCrizotinib is dual ALK/MET.
ROS1 25 nM > 1,000 nM0.6 nMCrizotinib covers ROS1 fusions.
IGF-1R > 1,000 nM> 1,000 nM490 nMOff-target (toxicity risk).
CNS Penetration Low (P-gp substrate)High Moderate Brain metastasis efficacy.

Key Insight: If your research requires pure ALK inhibition without confounding MET effects, Scaffold-I derivatives are inferior. However, if you are targeting MET-amplified tumors or ROS1 fusions , Scaffold-I derivatives remain the gold standard.

Experimental Protocol: Radiometric Kinase Profiling

To objectively verify the selectivity of inhibitors derived from Scaffold-I, we utilize the Gold Standard Radiometric Assay (HotSpot™ style) . Unlike fluorescence-based assays (FRET/TR-FRET), this method is free from interference by fluorescent compounds and provides direct measurement of phosphate transfer.

Reagents & Setup
  • Radioisotope: [

    
    -
    
    
    
    ]-ATP (Specific activity: 3000 Ci/mmol).
  • Substrate: Poly(Glu,Tyr) 4:1 (generic tyrosine kinase substrate) or specific peptides for ALK/MET.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

Step-by-Step Workflow
  • Compound Preparation: Dissolve Scaffold-I derivative (e.g., Crizotinib) in 100% DMSO. Prepare serial dilutions (start at 10

    
    M, 1:3 dilutions, 10 points).
    
  • Enzyme Mix: Dilute recombinant kinases (ALK, c-Met, ROS1) in Reaction Buffer to 2x final concentration.

  • Reaction Initiation:

    • Add 5

      
      L of Compound solution to 384-well plate.
      
    • Add 10

      
      L of Enzyme Mix. Incubate 10 min at RT (allows compound to bind active site).
      
    • Add 10

      
      L of ATP/Substrate Mix (containing [
      
      
      
      ]-ATP).
  • Incubation: Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filter paper 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Read on a scintillation counter or phosphorimager.

Data Analysis

Calculate % Activity relative to DMSO controls. Fit curves using the Hill equation to derive


.


Signaling Pathway & Inhibition Logic

Understanding where Scaffold-I derivatives act is crucial for interpreting phenotypic data. The diagram below maps the dual inhibition of ALK and MET, a unique feature of this class.

Signaling_Pathway ALK ALK Fusion (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 MET c-Met Receptor MET->RAS MET->PI3K Inhibitor Scaffold-I Derivative (Crizotinib) Inhibitor->ALK Inhibits Inhibitor->MET Inhibits ERK MAPK/ERK RAS->ERK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK->Survival STAT3->Survival

Figure 2: Dual-pathway blockade. Unlike Alectinib (which only blocks the left branch), Scaffold-I derivatives block both ALK and c-Met inputs, shutting down convergent signaling to RAS/PI3K.

Conclusion & Recommendations

Scaffold-I (3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde) is a robust, versatile starting material for generating Type I kinase inhibitors.

  • Choose this scaffold if: You aim to synthesize dual ALK/MET inhibitors or ROS1 inhibitors, or if you are studying resistance mechanisms where c-Met amplification is the driver.

  • Avoid this scaffold if: You require CNS-penetrant compounds (without extensive modification to the piperidine tail) or if you need absolute selectivity against c-Met to avoid off-target toxicity.

For high-fidelity profiling, always validate these derivatives using radiometric assays rather than binding assays (


), as the ATP-competitive nature of these molecules requires functional verification at physiological ATP concentrations (

).

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Sakamoto, H., et al. (2011). "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant." Cancer Cell. (Comparison of Alectinib vs Crizotinib profiles).

  • Reaction Biology Corp. "Radiometric Kinase Assays: The Gold Standard for Kinase Profiling." Protocol & Technology Overview.

  • Shaw, A. T., et al. (2013). "Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer." The New England Journal of Medicine.

  • PubChem. "Compound Summary: 1H-Pyrazole-4-carbaldehyde derivatives."[1][2] (Chemical structure validation).

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors

Introduction: The Privileged Scaffold and the Selectivity Imperative The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Selectivity Imperative

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous FDA-approved drugs.[1][2] From anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib, pyrazole derivatives have demonstrated remarkable therapeutic efficacy.[1][3] This success is largely attributed to the pyrazole ring's ability to engage in a variety of interactions within enzyme active sites, including hydrogen bonding and π-π stacking.[3]

However, the very versatility that makes pyrazoles attractive can also lead to off-target effects, or cross-reactivity, where a compound inhibits enzymes other than its intended target. Such polyspecificity can result in unforeseen side effects or even therapeutic benefits, making a thorough understanding of an inhibitor's selectivity profile a critical aspect of drug development.[4][5] This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of pyrazole-based enzyme inhibitors, offering a comparative analysis of key experimental techniques and presenting supporting data for informed decision-making in research and development.

The "Why": Causality Behind Cross-Reactivity Assessment

The fundamental reason for conducting cross-reactivity studies is to build a comprehensive safety and efficacy profile of a drug candidate. An inhibitor designed to target a specific kinase, for instance, might inadvertently interact with other kinases due to the conserved nature of the ATP-binding pocket.[4] This can lead to a cascade of unintended biological consequences. Therefore, early and thorough selectivity profiling is not merely a regulatory hurdle but a crucial step in understanding a compound's true mechanism of action and predicting its clinical behavior.

Experimental Workflow for Assessing Cross-Reactivity

A robust cross-reactivity assessment workflow integrates multiple biophysical and biochemical techniques to provide a holistic view of an inhibitor's binding profile. The following diagram outlines a logical progression of experiments, from initial high-throughput screening to in-depth thermodynamic characterization.

G cluster_0 Initial High-Throughput Screening cluster_1 Broad Selectivity Profiling cluster_2 Quantitative Binding Affinity cluster_3 Enzymatic Activity Confirmation DSF Differential Scanning Fluorimetry (DSF) Kinome_Scan Kinome Scanning (e.g., KINOMEscan®) DSF->Kinome_Scan Identifies initial hits & thermal stabilization ITC Isothermal Titration Calorimetry (ITC) Kinome_Scan->ITC Quantifies binding affinity for a broad panel Enzyme_Assay Biochemical Enzyme Activity Assays ITC->Enzyme_Assay Confirms functional inhibition

Caption: A streamlined workflow for comprehensive cross-reactivity profiling of enzyme inhibitors.

Comparative Analysis of Key Methodologies

The selection of appropriate experimental techniques is paramount for generating reliable and translatable cross-reactivity data. Below is a comparative overview of commonly employed methods, highlighting their principles, strengths, and limitations.

Methodology Principle Key Outputs Strengths Limitations
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.[6][7]ΔTm (shift in melting temperature)High-throughput, low sample consumption, cost-effective for initial screening.[8][9][10]Indirect measure of binding; may not detect all binding events; prone to false positives/negatives.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[11]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]"Gold standard" for thermodynamic characterization; provides a complete binding profile.[14][15]Lower throughput, requires larger amounts of pure protein, sensitive to buffer composition.
Kinome Scanning (e.g., KINOMEscan®) Competition-based binding assay where an inhibitor competes with an immobilized ligand for binding to a panel of kinases.[16][17]Dissociation constant (Kd) or percent inhibition for a large number of kinases.Broad profiling across the kinome; high sensitivity and reproducibility.[18][19]Primarily for kinases; may not reflect inhibition in a cellular context.
Biochemical Enzyme Activity Assays Measures the effect of an inhibitor on the catalytic activity of an enzyme.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).Direct measure of functional inhibition; can be adapted for high-throughput screening.Requires a specific substrate and optimized assay conditions for each enzyme.[20]

Case Studies: Cross-Reactivity Profiles of Marketed Pyrazole-Based Inhibitors

To illustrate the practical application of these methodologies, let's examine the cross-reactivity profiles of two well-known pyrazole-containing drugs: Celecoxib and Sunitinib.

Case Study 1: Celecoxib - Beyond COX-2 Inhibition

Celecoxib (Celebrex) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[21][22] While its primary target is well-established, studies have revealed off-target activities that may contribute to both its therapeutic effects and side effects.

Experimental Data Summary: Celecoxib Off-Target Interactions

Off-Target Methodology Finding Potential Implication Reference
Carbonic AnhydraseBiochemical AssayInhibition of various isoformsMay contribute to certain side effects[23]
Phosphodiesterases (PDEs)Biochemical AssayWeak inhibition of certain PDEsPotential for cardiovascular effects[23]
Cadherin-11Cellular AssaysInhibition of cell-cell adhesionPotential anti-arthritic mechanism beyond COX-2[23]
Multidrug Resistance ProteinsCellular AssaysInhibition of bacterial efflux pumpsPotential as an antibiotic adjuvant[23]

These findings underscore the importance of looking beyond the primary target to understand the complete pharmacological profile of a drug. The cardiovascular risks associated with some COX-2 inhibitors might be partially explained by their interactions with off-target proteins.[24][25]

Case Study 2: Sunitinib - A Multi-Targeted Kinase Inhibitor

Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and other cancers.[26] Its therapeutic efficacy stems from its ability to inhibit several kinases involved in tumor angiogenesis and proliferation.

Kinome Scan Data for Sunitinib

A kinome scan is a powerful tool to visualize the selectivity of kinase inhibitors. The data below, typically represented in a "tree spot" diagram, shows the kinases inhibited by Sunitinib at a specific concentration.

A representative kinome scan would show strong inhibition (large red circles) of primary targets like VEGFRs and PDGFRs, along with varying degrees of inhibition of other kinases, illustrating its multi-targeted nature.[5][27]

Quantitative Kinase Inhibition Data for Sunitinib

Kinase Target IC50 (nM) Therapeutic Relevance
VEGFR180Inhibition of angiogenesis
VEGFR29Inhibition of angiogenesis
PDGFRα5Inhibition of tumor growth
PDGFRβ2Inhibition of tumor growth
KIT4Treatment of gastrointestinal stromal tumors
FLT31Treatment of acute myeloid leukemia
RET37Potential for treating certain thyroid cancers

This data is illustrative and compiled from various public sources.[27][28]

The broad kinase inhibition profile of Sunitinib highlights a key strategy in cancer therapy: targeting multiple signaling pathways simultaneously to overcome resistance. However, this lack of selectivity can also lead to a wider range of side effects.

Step-by-Step Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity studies, it is essential to follow well-defined protocols.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification
  • Protein Preparation: Purify the target enzyme to >95% homogeneity. Dialyze extensively against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Setup: In a 384-well PCR plate, prepare a reaction mix containing the protein (final concentration 2-5 µM), SYPRO Orange dye (5x final concentration), and the pyrazole-based inhibitor (typically at 10-50 µM). Include a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange.

  • Data Analysis: Determine the melting temperature (Tm) for each well by fitting the fluorescence data to a Boltzmann equation. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the inhibitor-containing sample. A significant positive ΔTm indicates potential binding and stabilization.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
  • Sample Preparation: Prepare the purified enzyme (in the cell) and the pyrazole inhibitor (in the syringe) in the same matched buffer to minimize heat of dilution effects. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the inhibitor.

  • ITC Experiment: Equilibrate the instrument at the desired temperature (e.g., 25 °C). Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

G Inhibitor Inhibitor in Syringe ITC_Instrument Isothermal Titration Calorimeter Inhibitor->ITC_Instrument Protein Protein in Cell Protein->ITC_Instrument Data Binding Isotherm (Heat vs. Molar Ratio) ITC_Instrument->Data Measures heat change Thermodynamics Kd, ΔH, ΔS, n Data->Thermodynamics Data fitting

Caption: Conceptual workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion and Future Perspectives

The study of cross-reactivity is an indispensable component of modern drug discovery and development. For pyrazole-based inhibitors, a class of compounds with immense therapeutic potential, a deep understanding of their selectivity profiles is crucial for optimizing efficacy and minimizing adverse effects. By employing a multi-pronged approach that combines high-throughput screening methods like DSF with broad profiling techniques such as kinome scanning and detailed thermodynamic characterization using ITC, researchers can build a comprehensive picture of an inhibitor's interactions.

Future advancements in proteomics, computational modeling, and structural biology will undoubtedly refine our ability to predict and interpret cross-reactivity. The integration of these in silico and in vitro methods will pave the way for the rational design of next-generation pyrazole-based inhibitors with enhanced selectivity and improved therapeutic indices.

References

  • A Review on Pyrazole and Its Derivative. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link]

  • Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Date unavailable). Journal of Medicinal Chemistry.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (Date unavailable).
  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. (Date unavailable).
  • Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein-protein interactions. (2020). PubMed.
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  • Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (Date unavailable).
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  • KINOMEscan Technology. (Date unavailable). Eurofins Discovery. Available at: [Link]

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  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. Available at: [Link]

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  • Celecoxib.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde

Hazard Analysis: A Proactive Assessment Due to the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally similar compounds. This proactive approach is fundamental to laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Proactive Assessment

Due to the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally similar compounds. This proactive approach is fundamental to laboratory safety when working with new chemical entities.

  • Iodinated Compounds : Organic iodine compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Chronic exposure to certain iodinated substances may pose a risk to the thyroid.[3] They are classified as halogenated organic compounds, which have specific disposal requirements.[4][5]

  • Pyrazole Derivatives : Related pyrazole compounds are known to cause skin and eye irritation.[6] Precautionary statements for similar chemicals mandate the use of protective gloves, clothing, and eye protection.[6]

  • Aldehyde Functionality : The carbaldehyde group can be a source of irritation and may act as a sensitizer. Inhalation of aldehyde vapors should be avoided.[7]

Based on this analysis, 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Well-ventilated area[6][8]Single pair of nitrile glovesSafety glassesStandard lab coatNot typically required
Weighing (Solid) Chemical fume hood or ventilated balance enclosureDouble-layered nitrile gloves[9][10]Safety gogglesDisposable gown over lab coatRecommended: N95 respirator if not in a dedicated enclosure[11]
Solution Preparation & Reaction Certified chemical fume hoodDouble-layered nitrile gloves[9][10]Safety goggles and face shield[10]Chemical-resistant disposable gown or apron over lab coat[10]Not required if fume hood is operating correctly
Spill Cleanup N/AHeavy-duty chemical-resistant gloves over nitrile glovesSafety goggles and face shieldDisposable chemical-resistant coveralls ("bunny suit")[10]Required: Air-purifying respirator (APR) with organic vapor cartridges[12]

Procedural Guidance: Integrating Safety into Your Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagrams illustrate the mandatory procedures for handling this compound.

Standard Operating Workflow

This workflow ensures that safety checks and proper procedures are followed from start to finish.

cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Necessary Glassware & Reagents A->B C Locate & Prepare Spill Kit B->C D Prepare Labeled Halogenated Waste Container C->D E Don PPE (See Donning/Doffing Diagram) D->E F Perform All Chemical Manipulations Inside Fume Hood E->F G Segregate Halogenated Waste F->G H Decontaminate Work Surfaces G->H I Doff PPE (See Donning/Doffing Diagram) H->I J Wash Hands Thoroughly I->J

Caption: Standard Operating Workflow for Handling the Target Compound.

PPE Donning and Doffing Procedure

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Disposable Gown / Coverall don2 2. N95 Respirator (if required) don1->don2 don3 3. Safety Goggles & Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Remove Outer Gloves (turn inside out) doff2 2. Remove Gown & Inner Gloves (peel away, turning inside out) doff1->doff2 doff3 3. Exit Work Area doff2->doff3 doff4 4. Remove Face Shield & Goggles doff3->doff4 doff5 5. Remove Respirator doff4->doff5 doff6 6. Wash Hands Immediately doff5->doff6

Caption: Mandatory PPE Donning and Doffing Sequence.

Emergency & Disposal Plans

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

  • Skin Contact : Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][6] If the person is not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.

  • Spill : Evacuate non-essential personnel. Wearing the appropriate PPE detailed in the table above, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Sweep up the material, place it in a suitable, closed container for disposal, and label it as hazardous waste.[7] Clean the spill area thoroughly.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally mandated and environmentally critical.

  • Classification : 3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde and any materials contaminated with it are classified as Halogenated Organic Waste .[4][5]

  • Collection :

    • All waste streams containing this compound must be collected in a designated, properly labeled hazardous waste container.[13][14]

    • Do NOT mix halogenated waste with non-halogenated organic waste.[5][15] This is crucial as halogenated waste requires specific, high-cost incineration treatment.[5][15]

    • The waste container must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[4][8]

  • Contaminated PPE : All disposable PPE (gloves, gowns, etc.) used when handling this compound must be disposed of as solid hazardous waste in a sealed and labeled container.

By adhering to these rigorous safety and disposal protocols, you ensure a secure research environment, protecting both yourself and the integrity of your work.

References

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Beilu Pharma. (n.d.). Norms For Safe Use Of Iodine Contrast Agents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Delta Med SpA. (n.d.). Contrast media: AIFA's reminder on precautions to be taken. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pharmig. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
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3-Iodo-1-tetrahydropyran-2-yl-pyrazole-4-carbaldehyde
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